molecular formula C15H14O2 B167616 Phenyl(p-tolyl)acetic acid CAS No. 1882-56-0

Phenyl(p-tolyl)acetic acid

Cat. No.: B167616
CAS No.: 1882-56-0
M. Wt: 226.27 g/mol
InChI Key: JYDAJZSDPZCZSG-UHFFFAOYSA-N
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Description

Phenyl(p-tolyl)acetic acid is a useful research compound. Its molecular formula is C15H14O2 and its molecular weight is 226.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401984. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylphenyl)-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11-7-9-13(10-8-11)14(15(16)17)12-5-3-2-4-6-12/h2-10,14H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDAJZSDPZCZSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001295111
Record name 4-Methyl-α-phenylbenzeneacetic acid
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Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1882-56-0
Record name 4-Methyl-α-phenylbenzeneacetic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=1882-56-0
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Record name Acetic acid, phenyl-p-tolyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenyl(p-tolyl)acetic acid
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Record name 4-Methyl-α-phenylbenzeneacetic acid
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Foundational & Exploratory

Phenyl(p-tolyl)acetic acid CAS number and molecular weight.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Phenyl(p-tolyl)acetic acid, a valuable compound in chemical and pharmaceutical research. This document details its chemical properties, synthesis, and potential applications, presenting data in a clear and accessible format for laboratory and development settings.

Core Compound Identification

The primary focus of this guide is this compound, also known by its IUPAC name, 2-(4-methylphenyl)-2-phenylacetic acid.

IdentifierValue
CAS Number 1882-56-0[1]
Molecular Weight 226.27 g/mol [1]
Molecular Formula C₁₅H₁₄O₂

Synonyms:

  • (4-methylphenyl)(phenyl)acetic acid[1]

  • 2-(4-methylphenyl)-2-phenylethanoic acid[1]

  • 4-[carboxy(phenyl)methyl]toluene[1]

Synthesis Pathway

The synthesis of this compound can be achieved through various organic chemistry routes. A common conceptual pathway involves the reaction of a Grignard reagent with a suitable precursor, followed by carboxylation. The following diagram illustrates a logical workflow for its synthesis.

G cluster_reactants Starting Materials cluster_process Reaction Process cluster_product Final Product p_tolyl_halide p-Tolyl Halide grignard_formation Grignard Reagent Formation p_tolyl_halide->grignard_formation + Mg phenylacetic_ester Phenylacetic Ester Derivative nucleophilic_addition Nucleophilic Addition phenylacetic_ester->nucleophilic_addition grignard_formation->nucleophilic_addition Forms p-tolylmagnesium halide hydrolysis Acidic Hydrolysis nucleophilic_addition->hydrolysis final_product This compound hydrolysis->final_product

Caption: Conceptual synthesis workflow for this compound.

Experimental Protocols

While specific experimental protocols can vary, a general procedure for the synthesis of this compound via a Grignard reaction is outlined below. This protocol is illustrative and should be adapted and optimized based on laboratory conditions and available starting materials.

Materials:

  • p-Bromotoluene

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Ethyl phenylacetate

  • Dry ice (solid CO₂)

  • Hydrochloric acid (HCl)

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings. Dissolve p-bromotoluene in anhydrous diethyl ether and add it dropwise to the magnesium turnings to initiate the Grignard reaction. Maintain a gentle reflux until the magnesium is consumed.

  • Reaction with Phenylacetate: Cool the Grignard solution in an ice bath. Dissolve ethyl phenylacetate in anhydrous diethyl ether and add it slowly to the Grignard reagent. The reaction is exothermic and should be controlled.

  • Carboxylation (Alternative Route): Alternatively, for a direct carboxylation of a precursor, the Grignard reagent can be poured over crushed dry ice.

  • Hydrolysis and Extraction: After the addition is complete, the reaction mixture is quenched by carefully adding aqueous HCl. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Applications in Research and Development

This compound and its derivatives are of interest to researchers in medicinal chemistry and materials science. Its structural motif, containing both a phenyl and a tolyl group attached to a chiral center (after the carboxylic acid), makes it a candidate for the development of novel anti-inflammatory agents. The general class of non-steroidal anti-inflammatory drugs (NSAIDs) often contains an acetic acid moiety.

The logical relationship for its potential use in drug discovery is illustrated below.

G compound This compound structural_features Structural Features (Aryl Acetic Acid) compound->structural_features biological_target Potential Biological Target (e.g., COX enzymes) structural_features->biological_target pharmacological_activity Pharmacological Activity (e.g., Anti-inflammatory) biological_target->pharmacological_activity

Caption: Rationale for exploring this compound in drug discovery.

Further research is necessary to fully elucidate the biological activities and potential therapeutic applications of this compound. This guide serves as a foundational resource for professionals embarking on studies involving this compound.

References

Spectroscopic Analysis of 2-(p-tolyl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(p-tolyl)acetic acid, a compound of interest in various research and development sectors. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The empirical formula for 2-(p-tolyl)acetic acid is C₉H₁₀O₂, with a molecular weight of 150.17 g/mol . Spectroscopic analysis confirms this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was performed in deuterated chloroform (CDCl₃) to elucidate the chemical structure of 2-(p-tolyl)acetic acid.

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.12-7.17Multiplet4HAromatic protons (AA'BB' system)
3.60Singlet2HMethylene protons (-CH₂-)
2.32Singlet3HMethyl protons (-CH₃)

¹³C NMR Data

Chemical Shift (δ) ppmAssignment
178.21Carboxylic acid carbon (C=O)
136.90Aromatic carbon (C-CH₃)
130.15Aromatic carbon (quaternary)
129.25Aromatic carbon (CH)
129.13Aromatic carbon (CH)
40.58Methylene carbon (-CH₂-)
21.00Methyl carbon (-CH₃)
Infrared (IR) Spectroscopy

The IR spectrum of 2-(p-tolyl)acetic acid exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3000 (broad)O-H stretchCarboxylic acid
~2900C-H stretchAliphatic (CH₂ and CH₃)
~1700C=O stretchCarboxylic acid
~1610, ~1515C=C stretchAromatic ring
~1410O-H bendCarboxylic acid
~1300C-O stretchCarboxylic acid
Mass Spectrometry (MS)

Mass spectrometry data reveals the molecular weight and fragmentation pattern of 2-(p-tolyl)acetic acid.

m/zAssignment
150Molecular ion [M]⁺
105[M - COOH]⁺, loss of the carboxylic acid group

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation: A 5-10 mg sample of 2-(p-tolyl)acetic acid was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer. For ¹H NMR, a standard pulse sequence was used with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence was employed.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of solid 2-(p-tolyl)acetic acid was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation and Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty ATR crystal was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation: A dilute solution of 2-(p-tolyl)acetic acid was prepared in a suitable volatile solvent such as methanol or acetonitrile.

Instrumentation and Data Acquisition: The mass spectrum was obtained using a mass spectrometer equipped with an electron ionization (EI) source. The sample was introduced via direct infusion or through a gas chromatograph. The instrument was operated in positive ion mode, and data was collected over a mass range of m/z 50-200.

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of a chemical compound like 2-(p-tolyl)acetic acid.

Spectroscopic_Workflow Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Data Processing & Analysis cluster_interpretation Structure Elucidation Sample 2-(p-tolyl)acetic acid Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Place on ATR crystal Sample->Prep_IR Prep_MS Dissolve in volatile solvent Sample->Prep_MS NMR_Acq NMR Spectrometer Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer Prep_MS->MS_Acq NMR_Data ¹H & ¹³C NMR Spectra NMR_Acq->NMR_Data IR_Data IR Spectrum IR_Acq->IR_Data MS_Data Mass Spectrum MS_Acq->MS_Data Interpretation Combine Spectroscopic Data NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation Structure Confirm Structure of 2-(p-tolyl)acetic acid Interpretation->Structure

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to the Solubility of p-Tolylacetic Acid in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the solubility of p-tolylacetic acid in a range of common organic solvents. The data presented is essential for professionals in the fields of chemical research, pharmaceutical development, and formulation science, where p-tolylacetic acid may be used as a reagent or building block.[1] This document includes quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for solvent selection.

Core Quantitative Data

The solubility of p-tolylacetic acid is a critical parameter for its application in various chemical processes. A summary of its solubility in numerous organic solvents at 25°C is presented in Table 1. This data allows for a direct comparison of solvent efficacy for dissolving p-tolylacetic acid.

Table 1: Solubility of p-Tolylacetic Acid in Common Organic Solvents at 25°C

Solvent FamilySolvent NameSolubility (g/L)
Alcohols Methanol177.61[2]
Ethanol136.8[2]
n-Propanol101.26[2]
Isopropanol82.31[2]
n-Butanol77.38[2]
Isobutanol64.95[2]
sec-Butanol83.24[2]
n-Pentanol68.98[2]
Ketones Acetone136.16[2]
2-Butanone (MEK)112.91[2]
Esters Ethyl Acetate52.52[2]
Methyl Acetate73.65[2]
Ethers Tetrahydrofuran (THF)157.52[2]
1,4-Dioxane52.9[2]
Amides Dimethylformamide (DMF)224.08[2]
Nitriles Acetonitrile34.62[2]
Aromatics Toluene9.56[2]
Alkanes n-Hexane5.78[2]
Aqueous Water8.75[2]

Experimental Protocols: Determining Solubility

The determination of solubility is a fundamental aspect of chemical research and drug development.[3] The most common and reliable method for determining the equilibrium solubility of a solid in a liquid is the shake-flask method.[4] The following protocol is a generalized procedure applicable for determining the solubility of p-tolylacetic acid in various organic solvents.

Objective: To determine the equilibrium solubility of p-tolylacetic acid in a selected organic solvent at a specific temperature.

Materials:

  • p-Tolylacetic acid (solid, high purity)

  • Selected organic solvent (analytical grade)

  • Volumetric flasks

  • Analytical balance

  • Thermostatically controlled orbital shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Vials with screw caps

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid p-tolylacetic acid to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure that the solution reaches saturation.[4]

    • Seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can take several hours to days, and preliminary studies may be needed to determine the optimal equilibration time.[5]

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, allow the suspension to settle for a short period.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.[5]

  • Analysis of the Saturated Solution:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Determine the concentration of p-tolylacetic acid in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[6][7]

    • A calibration curve should be prepared using standard solutions of p-tolylacetic acid of known concentrations.

  • Calculation of Solubility:

    • Calculate the concentration of p-tolylacetic acid in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/L or mol/L.

Diagram of the Experimental Workflow:

experimental_workflow prep Preparation of Saturated Solution equil Equilibration prep->equil Agitation at constant T sample Sample Withdrawal & Filtration equil->sample After reaching equilibrium analysis Analysis of Saturated Solution sample->analysis Dilution calc Calculation of Solubility analysis->calc Using calibration curve

Caption: Experimental workflow for determining the solubility of p-tolylacetic acid.

Solvent Selection Workflow

The selection of an appropriate solvent is a critical step in many chemical processes. The following diagram illustrates a logical workflow for selecting a solvent for p-tolylacetic acid based on solubility requirements and other practical considerations.

solvent_selection start Define Process Requirements sol_data Consult Solubility Data (Table 1) start->sol_data high_sol High Solubility Needed? sol_data->high_sol select_high Select Solvent from High Solubility Group (e.g., DMF, Methanol) high_sol->select_high Yes select_low Select Solvent from Moderate/Low Solubility Group (e.g., Toluene, Hexane) high_sol->select_low No considerations Consider Other Factors: - Cost - Toxicity - Boiling Point - Compatibility select_high->considerations select_low->considerations final_choice Final Solvent Selection considerations->final_choice

Caption: Logical workflow for solvent selection for p-tolylacetic acid.

References

Phenylacetic Acid and Its Derivatives: A Comprehensive Technical Guide on Their Natural Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylacetic acid (PAA) is a naturally occurring aromatic carboxylic acid that, along with its derivatives, is found across a wide spectrum of organisms, from microorganisms and plants to animals. Historically overshadowed by its structural analog, the principal auxin indole-3-acetic acid (IAA), recent research has illuminated PAA's distinct and significant roles in biological systems. In plants, it functions as a crucial phytohormone involved in growth and development.[1][2] In microorganisms, it acts as a signaling molecule, an antimicrobial agent, and a key intermediate in metabolic pathways.[3][4] In animals, it is a product of amino acid metabolism.[5][6] This technical guide provides an in-depth exploration of the natural occurrence of PAA and its derivatives, their biosynthetic and signaling pathways, and detailed experimental protocols for their analysis. Quantitative data are summarized in structured tables for comparative analysis, and key pathways and workflows are visualized using diagrams to facilitate understanding.

Natural Occurrence of Phenylacetic Acid and Its Derivatives

PAA is a versatile molecule with a broad distribution in nature.[4][7] Its presence and concentration vary significantly among different species and even within different tissues of the same organism.

In Plants

Phenylacetic acid is recognized as a natural auxin, a class of plant hormones that regulate various aspects of growth and development.[5][8] Although its auxin activity is generally weaker than that of IAA, PAA is often found in significantly higher concentrations in many plant tissues.[1][2] It has been identified in a wide range of vascular and non-vascular plants, including crops, where it plays a role in processes like shoot regeneration and root formation.[1][4] PAA is predominantly found in fruits, shoots, and seeds.[2][5]

Table 1: Concentration of Phenylacetic Acid (PAA) and Indole-3-Acetic Acid (IAA) in Various Plant Species and Tissues

Plant SpeciesTissue/OrganPAA Concentration (pmol/g FW)IAA Concentration (pmol/g FW)Reference
Arabidopsis thalianaRosette Leaves200 - 3500 (range across organs)Lower than PAA in most organs[2]
Arabidopsis thalianaDry SeedsHighNotably High[1]
Arabidopsis thalianaSiliquesLower than IAAHigher than PAA[1][2]
Physcomitrium patens(Whole plant)1,049 ± 27814 ± 4[1]
Marchantia polymorpha(Whole plant)469 ± 10374 ± 10[1]
Various Crop PlantsVegetative ShootsSeveral times greater than IAALower than PAA[2]
In Microorganisms

PAA and its derivatives are widely distributed among bacteria and fungi.[3][7] Many microbial species synthesize PAA, where it can function as an antimicrobial agent, a signaling molecule in quorum sensing and biofilm formation, or as a central intermediate in the degradation of aromatic compounds.[3][9] For example, certain soil bacteria like Bacillus licheniformis produce PAA, which is effective against other bacteria such as Staphylococcus aureus and Escherichia coli.[3] In plant-pathogen interactions, PAA produced by bacteria like Pseudomonas syringae can influence the outcome of the interaction.[8] The PAA degradation pathway is present in over 16% of currently sequenced bacterial genomes.[3]

Table 2: Occurrence and Function of Phenylacetic Acid in Selected Microorganisms

MicroorganismRole/Function of PAAReference
Pseudomonas aeruginosaDisrupts quorum sensing, attenuates biofilm formation[3]
Bacillus licheniformisAntimicrobial activity against S. aureus and E. coli[3]
Bacillus mycoidesAntifungal; suppresses spore germination in Fusarium oxysporum[10][11]
Azospirillum brasilenseProduction of PAA as an auxin-like compound[11]
Enterobacter cloacaeProduction of PAA[11]
Penicillium chrysogenumPAA is used as a precursor for Penicillin G biosynthesis[12][13]
Clostridium spp.Metabolic product[3][14]
Bacteroides spp.Metabolic product[3][14]
In Animals

In animals, including humans, phenylacetic acid is primarily an endogenous catabolite of the essential amino acid phenylalanine.[5][15] It is also formed from the metabolism of phenethylamine by monoamine oxidase, followed by the action of aldehyde dehydrogenase.[5][6] PAA has been identified in various biofluids, including blood, urine, and cerebrospinal fluid.[15] It is also produced by the metapleural gland of most ant species, where it serves as a potent antimicrobial agent to protect the colony from pathogens.[5][6]

Biosynthesis and Signaling Pathways

The synthesis and signaling mechanisms of PAA share similarities with other key metabolic pathways, yet possess unique enzymes and regulatory features.

Biosynthesis of Phenylacetic Acid

The primary biosynthetic route for PAA in both plants and microorganisms originates from the amino acid L-phenylalanine.[16][17] This pathway often parallels the well-studied IAA biosynthesis from tryptophan.[18]

The most common pathway involves three main steps:

  • Transamination: L-phenylalanine is converted to phenylpyruvic acid.

  • Decarboxylation: Phenylpyruvic acid is decarboxylated to form phenylacetaldehyde.

  • Oxidation: Phenylacetaldehyde is subsequently oxidized to yield phenylacetic acid.[17][19]

While the overall pathway is similar to that of IAA, studies have shown that the specific enzymes catalyzing these steps are distinct for PAA and IAA biosynthesis.[8][18] Alternative, secondary pathways may also exist, for instance, involving the conversion of phenylalanine to phenylethylamine, which is then metabolized to PAA.[17]

PAA_Biosynthesis Phe L-Phenylalanine PPA Phenylpyruvic Acid Phe->PPA Aromatic Aminotransferase PAAld Phenylacetaldehyde PPA->PAAld Decarboxylase PA PA PAAld->PA Aldehyde Dehydrogenase PAA Phenylacetic Acid

Figure 1: Primary biosynthetic pathway of Phenylacetic Acid (PAA) from L-phenylalanine.
Signaling Pathways

In plants, PAA functions as an auxin and its signaling is mediated through the same core receptor system as IAA, involving the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of receptors.[1][8] The binding of PAA to these receptors promotes the degradation of Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors, thereby activating the expression of auxin-responsive genes.[1]

In bacteria, PAA signaling is more varied. It can act as a chemoattractant for some species, like Pseudomonas putida, guiding them toward a potential carbon source.[9] In pathogenic bacteria, such as Acinetobacter baumannii, the PAA catabolic pathway is intricately linked to the regulation of antibiotic resistance and oxidative stress responses.[9] Accumulation of PAA can repress virulence factors, including the expression of type III secretion systems in Pseudomonas aeruginosa.[9]

PAA_Signaling_Plant cluster_nucleus Nucleus PAA PAA TIR1_AFB TIR1/AFB Receptor PAA->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA promotes ubiquitination & degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes activates transcription Response Plant Growth & Development Auxin_Genes->Response

Figure 2: Simplified signaling pathway of Phenylacetic Acid (PAA) in plants.

Experimental Protocols

The accurate extraction and quantification of PAA from complex biological matrices are critical for research. The following section outlines a general methodology adaptable for various sample types, primarily focusing on plant tissue.

General Protocol for Extraction and Quantification of PAA

This protocol describes a liquid-liquid extraction followed by analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are common methods for PAA determination.[2][20][21]

Materials:

  • Biological sample (e.g., 100-500 mg fresh weight of plant tissue)

  • Liquid nitrogen

  • Extraction solvent: 80% methanol or acidified ethyl acetate

  • Internal standard (e.g., deuterated PAA, d7-PAA)[20]

  • Hydrochloric acid (HCl) or Formic acid to acidify samples

  • Organic solvents for partitioning (e.g., Toluene, Chloroform, Ethyl Acetate)[12][22]

  • Nitrogen gas stream for solvent evaporation

  • HPLC or LC-MS/MS system

Methodology:

  • Sample Preparation:

    • Flash-freeze the biological sample in liquid nitrogen to quench metabolic activity.

    • Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.

  • Extraction:

    • Transfer the powdered sample to a centrifuge tube.

    • Add a known amount of internal standard (d7-PAA) to correct for sample loss during processing.

    • Add 1-5 mL of cold extraction solvent.

    • Vortex thoroughly and incubate at 4°C for at least 1 hour with gentle shaking.

    • Centrifuge at high speed (e.g., 13,000 x g) for 15 minutes at 4°C.

    • Collect the supernatant. Repeat the extraction on the pellet and pool the supernatants.

  • Purification (Liquid-Liquid Extraction):

    • Acidify the pooled supernatant to a pH of ~2.5-3.0 with HCl or formic acid. This protonates the PAA, making it more soluble in organic solvents.

    • Add an equal volume of an immiscible organic solvent (e.g., ethyl acetate).

    • Vortex vigorously for 1 minute and centrifuge to separate the phases.

    • Carefully collect the upper organic phase containing the PAA. Repeat the partitioning step twice more on the aqueous phase.

    • Pool the organic fractions.

  • Concentration:

    • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of the initial mobile phase for chromatographic analysis (e.g., 50% methanol).

  • Quantification:

    • Analyze the reconstituted sample using HPLC with UV detection or, for higher sensitivity and specificity, LC-MS/MS.[20][23]

    • HPLC Conditions (Example): A reverse-phase C18 column can be used with a mobile phase consisting of an acetonitrile/water gradient containing a small amount of acid (e.g., phosphoric or formic acid).[23]

    • LC-MS/MS Conditions (Example): Use electrospray ionization (ESI) in negative mode and monitor the specific mass-to-charge (m/z) transitions for PAA and the internal standard (d7-PAA) using Multiple Reaction Monitoring (MRM).[20]

    • Construct a standard curve using known concentrations of PAA to quantify the amount in the sample.

PAA_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis Start Biological Sample Homogenize Homogenization (Liquid N2) Start->Homogenize Solvent_Add Add Extraction Solvent & Internal Standard Homogenize->Solvent_Add Centrifuge1 Centrifuge & Collect Supernatant Solvent_Add->Centrifuge1 Acidify Acidify to pH 3 Centrifuge1->Acidify LLE Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Acidify->LLE Evaporate Evaporate Solvent (N2 Stream) LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS or HPLC Quantification Reconstitute->Analysis

References

A Technical Guide to the Biological Activities of Substituted Phenylacetic Acid Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the diverse biological activities exhibited by substituted phenylacetic acid (PAA) compounds. Phenylacetic acid, with its simple aromatic carboxylic acid structure, serves as a versatile scaffold in medicinal chemistry.[1] By modifying the phenyl ring and the acetic acid moiety, researchers have developed a vast array of derivatives with significant therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] Well-known non-steroidal anti-inflammatory drugs (NSAIDs) such as Diclofenac and Aceclofenac are prime examples of clinically successful PAA derivatives.[4] This document details the mechanisms of action, presents quantitative activity data, outlines relevant experimental protocols, and visualizes key pathways and workflows to support ongoing research and development in this field.

General Workflow for Activity Screening

The discovery and validation of novel PAA derivatives typically follow a structured experimental workflow. This process begins with the chemical synthesis of the target compounds and progresses through a series of in vitro and in vivo evaluations to determine their therapeutic potential.

Experimental_Workflow cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 Preclinical Development Synthesis Compound Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Screening Primary Biological Screening (e.g., MTT, COX Assay) Characterization->Screening IC50 IC50 Determination (Dose-Response) Screening->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism InVivo In Vivo Animal Models Mechanism->InVivo Tox Toxicology & ADME Studies InVivo->Tox COX_Pathway membrane Cell Membrane Phospholipids arachidonic Arachidonic Acid membrane->arachidonic PLA2 cox COX-1 & COX-2 Enzymes arachidonic->cox pgh2 Prostaglandin H2 cox->pgh2 prostaglandins Prostaglandins (Pain & Inflammation) pgh2->prostaglandins paa Phenylacetic Acid Derivative (e.g., Diclofenac) paa->cox Inhibition Apoptosis_Pathway paa Phenylacetamide Derivative extrinsic Extrinsic Pathway (FasL Upregulation) paa->extrinsic intrinsic Intrinsic Pathway (Bax/Bcl-2 Regulation) paa->intrinsic caspase3 Caspase-3 Activation extrinsic->caspase3 intrinsic->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis SAR_Logic core Phenylacetic Acid Core Structure properties Altered Properties core->properties substituents Substituents (R) (e.g., Halogens, Nitro, Alkoxy) substituents->properties lipophilicity Lipophilicity properties->lipophilicity electronics Electronic Effects properties->electronics sterics Steric Hindrance properties->sterics activity Modulated Antimicrobial Activity lipophilicity->activity electronics->activity sterics->activity

References

Phenyl(p-tolyl)acetic Acid: An In-depth Technical Guide on Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl(p-tolyl)acetic acid, a derivative of phenylacetic acid, has been identified as a key intermediate in the synthesis of various pharmaceutical compounds, particularly within the class of non-steroidal anti-inflammatory drugs (NSAIDs). While direct therapeutic applications of this compound are not extensively documented, its structural motif is integral to molecules with significant anti-inflammatory and analgesic properties. This technical guide consolidates the available information on this compound, focusing on its role as a synthetic precursor and the therapeutic relevance of its derivatives. The document will explore the known biological activities of structurally related compounds, potential mechanisms of action, and relevant experimental data where available.

Introduction

Phenylacetic acid and its derivatives are a class of compounds with diverse biological activities.[1] this compound, also known as 2-(4-methylphenyl)-2-phenylacetic acid, is an aromatic carboxylic acid.[2][3] Its chemical structure features a phenyl group and a p-tolyl group attached to the alpha-carbon of an acetic acid moiety. This structural arrangement is of significant interest in medicinal chemistry as it forms the core of several biologically active molecules.

While research directly investigating the therapeutic utility of this compound is limited, its importance as a building block in the synthesis of pharmaceuticals is well-established.[2] Specifically, it serves as a crucial intermediate in the development of anti-inflammatory and analgesic agents.[2][4] This guide aims to provide a comprehensive overview of the current understanding of this compound, with a focus on its potential therapeutic relevance derived from the activities of its derivatives.

Synthetic Protocols

The synthesis of this compound and its derivatives is a key area of research, enabling the generation of novel compounds for biological screening. Several synthetic routes have been described for phenylacetic acid derivatives in general.

General Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction

A common method for the synthesis of phenylacetic acids is the Willgerodt-Kindler reaction.[5] This reaction typically involves the conversion of an acetophenone to the corresponding phenylacetamide or thiomorpholide, followed by hydrolysis to the carboxylic acid.

Experimental Protocol: A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition [5]

  • Thiomorpholide Formation: A mixture of acetophenone (10 mmol), sulfur (20 mmol), morpholine (30 mmol), and p-toluene sulfonic acid (0.35 mmol) is refluxed with constant stirring in an oil bath at 120–130 °C for 8 hours. The completion of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis: After cooling, 20% NaOH and triethyl benzyl ammonium chloride (TEBA) (0.05 mmol) as a phase transfer catalyst are added to the reaction mixture. The mixture is then hydrolyzed for an additional 8 hours at 100 °C.

  • Purification: Upon completion, the reaction mixture is cooled and filtered. The filtrate is acidified with HCl to pH 6 and filtered again. Further acidification of the filtrate to pH 2 yields the crude phenylacetic acid. The crude product is then dissolved in 10% NaHCO3 solution, washed with ethyl acetate, and the aqueous layer is separated and acidified with dilute HCl to precipitate the pure phenylacetic acid.

Note: This is a general procedure for phenylacetic acids and may require optimization for the specific synthesis of this compound.

Potential Therapeutic Applications and Mechanism of Action

Direct evidence for the therapeutic applications of this compound is scarce. However, its structural similarity to known NSAIDs suggests potential anti-inflammatory and analgesic activities. The primary mechanism of action for many phenylacetic acid-derived NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

Anti-inflammatory and Analgesic Potential

Compounds structurally related to this compound have demonstrated anti-inflammatory and analgesic properties. For instance, derivatives of (p-tolyl)acetic acid have been synthesized and evaluated for their anti-inflammatory activities.[6] The anti-inflammatory effect of NSAIDs is primarily mediated through the inhibition of prostaglandin synthesis.

Signaling Pathway: Cyclooxygenase (COX) Inhibition and Prostaglandin Synthesis

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandin_H2 Prostaglandin H2 (PGH2) COX_Enzymes->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Prostaglandin_H2->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation NSAIDs This compound (Potential Activity) NSAIDs->COX_Enzymes Inhibition

Caption: Potential mechanism of action via COX enzyme inhibition.

Antimicrobial Activity

Phenylacetic acid and its derivatives have also been investigated for their antimicrobial properties.[1] While specific studies on this compound are lacking, this represents a potential area for future research.

Pharmacokinetics

There is no available pharmacokinetic data for this compound. However, insights can be drawn from the pharmacokinetic profiles of structurally similar drugs, such as Ketoprofen, which is also a 2-arylpropionic acid derivative.

Ketoprofen is rapidly and almost completely absorbed after oral administration, with a short terminal half-life of 1 to 3 hours.[7][8] It is extensively bound to plasma albumin and is eliminated after biotransformation into inactive glucuroconjugated metabolites.[7][8] It is important to note that these are general characteristics of a related compound and the specific pharmacokinetic profile of this compound would need to be determined experimentally.

Quantitative Data

As there are no direct studies on the therapeutic effects of this compound, quantitative data such as IC50 values for enzyme inhibition or efficacy data from in vivo models are not available. The table below is provided as a template for future research findings.

Parameter Value Experimental Model Reference
COX-1 IC50 Data not available
COX-2 IC50 Data not available
In vivo Efficacy (% inhibition of edema) Data not availableCarrageenan-induced paw edema in rats
Analgesic Activity (ED50) Data not availableAcetic acid-induced writhing in mice

Conclusion and Future Directions

This compound is a molecule of interest primarily due to its role as a synthetic intermediate for pharmaceutically active compounds. While its own therapeutic potential remains largely unexplored, the established anti-inflammatory and analgesic activities of its derivatives suggest that it may possess similar properties.

Future research should focus on the following areas:

  • Biological Screening: Direct evaluation of this compound in a battery of in vitro and in vivo assays to determine its anti-inflammatory, analgesic, and antimicrobial activities.

  • Mechanism of Action Studies: If biological activity is confirmed, detailed mechanistic studies, including enzyme inhibition assays (e.g., COX-1/COX-2), should be conducted.

  • Pharmacokinetic Profiling: Determination of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

  • Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: Synthesis of a library of derivatives to explore the SAR and optimize for potency and selectivity.

The generation of such data will be crucial in determining whether this compound itself, or its novel derivatives, hold promise as future therapeutic agents.

Experimental Workflows

Workflow for Investigating the Anti-inflammatory Potential of this compound

experimental_workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Data Analysis & SAR Synthesis Synthesis of This compound COX_Assay COX-1/COX-2 Inhibition Assay Synthesis->COX_Assay Cytotoxicity Cytotoxicity Assay Synthesis->Cytotoxicity Edema_Model Carrageenan-induced Paw Edema (Rat) COX_Assay->Edema_Model Writhing_Test Acetic Acid-induced Writhing (Mouse) COX_Assay->Writhing_Test Data_Analysis Data Analysis (IC50, ED50) Edema_Model->Data_Analysis Writhing_Test->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR

Caption: A proposed workflow for the preclinical evaluation of this compound.

References

A Technical Guide to the Mechanism of Action of Phenylacetic Acid-Based Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenylacetic acid derivatives are a prominent class of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) widely utilized for their potent analgesic, anti-inflammatory, and antipyretic properties.[1] Structurally characterized by a phenylacetic acid moiety, this class includes well-known agents such as diclofenac and ketorolac.[2] Their therapeutic effects are primarily attributed to the inhibition of prostaglandin synthesis, although emerging evidence points to a more complex and multifaceted mechanism of action involving other signaling pathways.[1][3] This guide provides an in-depth technical overview of the core mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism: Inhibition of Cyclooxygenase (COX) Enzymes

The principal mechanism of action for phenylacetic acid-based NSAIDs is the inhibition of the cyclooxygenase (COX) enzyme.[4] COX enzymes are responsible for converting arachidonic acid into prostanoids, which include prostaglandins (PGs), prostacyclins, and thromboxanes.[1][4] These molecules are key mediators of inflammation, pain, and fever.[1]

There are two primary isoforms of the COX enzyme:

  • COX-1: This is a constitutive enzyme, meaning it is normally present in a variety of tissues.[5] It serves "housekeeping" physiological functions, including protecting the gastric mucosa, maintaining renal blood flow, and facilitating platelet aggregation.[1][5][6]

  • COX-2: This isoform is typically undetectable in most tissues but is induced by inflammatory stimuli such as cytokines and endotoxins at the site of inflammation.[5] The prostaglandins produced by COX-2 are major contributors to the classic signs of inflammation: pain, heat, redness, and swelling.[6]

Phenylacetic acid derivatives, like most traditional NSAIDs, are generally non-selective inhibitors of both COX-1 and COX-2.[2][7] The desired anti-inflammatory and analgesic effects are derived from the inhibition of COX-2, while the inhibition of COX-1 is largely responsible for the common adverse effects, such as gastrointestinal ulceration and bleeding.[5][8] The ratio of COX-1 to COX-2 inhibition is a critical factor in determining the side-effect profile of a specific agent.[5]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects_cox1 Physiological Effects cluster_effects_cox2 Inflammatory Effects Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2) PGH2->Prostaglandins Isomerases Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Synthases GI_Protection GI Mucosal Protection Platelet Aggregation Prostaglandins->GI_Protection Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Thromboxanes->GI_Protection NSAIDs Phenylacetic Acid NSAIDs NSAIDs->COX1 NSAIDs->COX2

Caption: Prostaglandin synthesis pathway and NSAID inhibition.

The potency of NSAIDs is quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The ratio of IC50 values for COX-1/COX-2 provides a measure of the drug's selectivity.

DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
Diclofenac 0.076[9]3[10]~0.025
Ketorolac 0.47[9]--
Ibuprofen (Reference) 2.9[9]0.2[10]14.5
Celecoxib (Reference) 14.93[9]7.6[10]~1.96

Note: IC50 values can vary depending on the specific assay conditions. The data presented is a compilation from multiple sources for comparative purposes.

Additional Mechanisms of Action

Beyond direct COX inhibition, phenylacetic acid derivatives may exert their anti-inflammatory effects through other molecular pathways.

Arachidonic acid can also be metabolized by lipoxygenase (LOX) enzymes to produce leukotrienes, which are potent mediators of inflammation, particularly in asthma and allergic reactions.[8][11][12] Some NSAIDs have been shown to inhibit the 5-LOX pathway, although this action is generally less pronounced than their effect on COX enzymes.[5][11] The development of dual COX/5-LOX inhibitors is an active area of research aiming to produce more potent anti-inflammatory drugs with a potentially improved gastrointestinal safety profile.[8]

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that plays a central role in regulating the immune and inflammatory responses.[13][14] Upon activation by inflammatory stimuli like TNF-α or IL-1, NF-κB translocates to the nucleus and induces the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and the COX-2 enzyme itself.[14][15] Several studies have suggested that NSAIDs, including aspirin and sulindac, can inhibit the activation of NF-κB.[1][16] This inhibition may occur independently of COX inhibition and represents a significant, non-canonical mechanism for their anti-inflammatory effects.[1]

G cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli TNF-α, IL-1 IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NSAIDs NSAIDs (Potential Effect) NSAIDs->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (COX-2, Cytokines) DNA->Genes Transcription

Caption: Overview of the NF-κB signaling pathway.

Experimental Protocols

The characterization of phenylacetic acid-based anti-inflammatory agents relies on a combination of in vitro and in vivo experimental models.

This protocol outlines a common method for determining the IC50 values of test compounds against purified COX-1 and COX-2 enzymes.[17][18]

Materials:

  • Purified ovine COX-1 or human recombinant COX-2 enzyme.[19]

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).[20]

  • Heme (cofactor).[18]

  • Arachidonic Acid (substrate).[17]

  • Fluorometric probe (e.g., ADHP - 10-Acetyl-3,7-dihydroxyphenoxazine).

  • Test inhibitor dissolved in a suitable solvent (e.g., DMSO).

  • Microplate reader capable of fluorescence measurement (Ex/Em = 535/587 nm).[17]

Procedure:

  • Reagent Preparation: Prepare working solutions of the enzyme, heme, ADHP, and arachidonic acid in the assay buffer according to the manufacturer's instructions.[18]

  • Assay Plate Setup: In a 96-well plate, set up wells for:

    • 100% Initial Activity (Enzyme Control): Add assay buffer, heme, ADHP, enzyme, and solvent (without inhibitor).[17]

    • Inhibitor Wells: Add assay buffer, heme, ADHP, enzyme, and the test inhibitor at various concentrations.[18]

    • Background Wells: Add assay buffer, heme, and ADHP (no enzyme).

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.[19]

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells simultaneously using a multichannel pipette.[17]

  • Measurement: Immediately begin measuring the fluorescence kinetically for 5-10 minutes.[17]

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Subtract the background slope from all other measurements.

    • Calculate the percent inhibition for each inhibitor concentration relative to the enzyme control.

    • Plot percent inhibition versus inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reagents (Enzyme, Buffer, Inhibitor) Plate Pipette Reagents into 96-well Plate Reagents->Plate Incubate Pre-incubate (10 min, 25°C) Plate->Incubate Add_Substrate Add Arachidonic Acid (Initiate Reaction) Incubate->Add_Substrate Measure Kinetic Fluorescence Measurement (5-10 min) Add_Substrate->Measure Calculate_Slope Calculate Reaction Rate (Slope) Measure->Calculate_Slope Calculate_Inhibition Calculate % Inhibition Calculate_Slope->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for an in vitro COX inhibition assay.

This is a widely used and validated animal model for evaluating the acute anti-inflammatory activity of NSAIDs.[21][22]

Animals:

  • Male Wistar or Sprague-Dawley rats (150-200g).

Procedure:

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week.

  • Grouping: Animals are randomly divided into groups (n=6 per group):

    • Control Group: Receives the vehicle (e.g., saline or 0.5% carboxymethyl cellulose).

    • Standard Group: Receives a known anti-inflammatory drug (e.g., Indomethacin or Diclofenac).

    • Test Groups: Receive the phenylacetic acid derivative at different doses.

  • Initial Paw Volume Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Drug Administration: The vehicle, standard, or test compound is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Inflammation: 0.1 mL of a 1% w/v carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[21]

  • Paw Volume Measurement: The paw volume is measured again at specific time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[21]

  • Data Analysis:

    • The edema is expressed as the increase in paw volume (mL) compared to the initial volume.

    • The percentage inhibition of edema for each group is calculated using the formula:

      • % Inhibition = [1 - (Vt / Vc)] x 100

      • Where Vt is the mean increase in paw volume in the treated group, and Vc is the mean increase in paw volume in the control group.

Pharmacokinetics of Representative Agents

The clinical efficacy of phenylacetic acid NSAIDs is also governed by their pharmacokinetic profiles. Diclofenac and ketorolac are two widely used examples.

ParameterDiclofenacKetorolac
Bioavailability (Oral) ~50% (due to first-pass metabolism)>99%
Protein Binding >99% (mainly to albumin)[23]>99%
Time to Peak Plasma Conc. (Tmax) ~2-3 hours~0.5-1 hour
Elimination Half-life ~1-2 hours[23]~4-6 hours
Metabolism Hepatic (CYP2C9)[23]Hepatic (glucuronidation)
Excretion Primarily renal (as metabolites)[23]Primarily renal

Data compiled from various pharmacokinetic studies.[24]

Conclusion

The mechanism of action of phenylacetic acid-based anti-inflammatory agents is centered on the potent inhibition of cyclooxygenase enzymes, thereby blocking the synthesis of pro-inflammatory prostaglandins.[3] While their primary therapeutic benefits arise from the inhibition of the inducible COX-2 isoform, their non-selective nature also leads to the inhibition of the constitutive COX-1 isoform, which accounts for many of their characteristic side effects.[5][8] Furthermore, evidence suggests that these agents may also modulate other key inflammatory pathways, including the lipoxygenase and NF-κB signaling cascades, contributing to their overall anti-inflammatory profile.[1][11] A thorough understanding of these multifaceted mechanisms is crucial for the rational use of existing drugs and the development of novel anti-inflammatory therapies with improved efficacy and safety.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Phenyl(p-tolyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the synthesis of Phenyl(p-tolyl)acetic acid, a valuable building block in medicinal chemistry and materials science. Two primary synthetic routes are presented: the Willgerodt-Kindler reaction, proceeding via a thioamide intermediate, and a Grignard reaction followed by oxidation. These protocols are designed to be clear, concise, and reproducible for researchers in drug development and organic synthesis. All quantitative data is summarized for easy comparison, and a visual representation of the synthetic workflow is provided.

Introduction

This compound and its derivatives are of significant interest in the development of novel therapeutic agents and functional materials. The presence of both a phenyl and a p-tolyl group on the alpha-carbon of acetic acid imparts unique steric and electronic properties, making it a versatile scaffold for molecular design. This document outlines two reliable methods for the laboratory-scale synthesis of this compound.

Method 1: Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful method for converting aryl ketones into the corresponding carboxylic acids with the same number of carbon atoms.[1][2][3][4][5] This two-step protocol involves the formation of a thiomorpholide intermediate from phenyl p-tolyl ketone, followed by hydrolysis to yield the desired product.

Experimental Protocol

Step 1: Synthesis of Phenyl(p-tolyl)acetothiomorpholide

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, combine phenyl p-tolyl ketone (19.6 g, 0.1 mol), sulfur (6.4 g, 0.2 mol), and morpholine (26.1 g, 0.3 mol).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 130-140 °C) under a nitrogen atmosphere with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system. The reaction is typically complete within 8-12 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into 200 mL of cold water with stirring.

    • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

    • Combine the organic layers and wash sequentially with 1 M HCl (2 x 100 mL) to remove excess morpholine, followed by saturated sodium bicarbonate solution (1 x 100 mL), and finally with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude phenyl(p-tolyl)acetothiomorpholide.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield the pure thiomorpholide as a solid.

Step 2: Hydrolysis to this compound

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the purified phenyl(p-tolyl)acetothiomorpholide (from Step 1) in a mixture of glacial acetic acid (150 mL), concentrated sulfuric acid (20 mL), and water (30 mL).

  • Reaction Execution: Heat the mixture to reflux (approximately 120 °C) with stirring for 6-8 hours.

  • Monitoring: Monitor the hydrolysis by TLC until the starting material is no longer visible.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into 500 mL of ice-water.

    • A precipitate of this compound will form.

    • Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to afford pure this compound.

Data Presentation
ParameterValueReference
Starting MaterialPhenyl p-tolyl ketone-
IntermediatePhenyl(p-tolyl)acetothiomorpholide[2]
Final ProductThis compound-
Typical Yield (Step 1)75-85%Adapted from[2]
Typical Yield (Step 2)80-90%Adapted from[2]
Purity (after recrystallization)>98%-
Melting PointTo be determined experimentally-

Method 2: Grignard Reaction and Oxidation

This alternative route involves the synthesis of a diarylmethanol intermediate via a Grignard reaction, followed by oxidation to the target carboxylic acid.[6][7] This method offers a different synthetic approach that may be advantageous depending on the availability of starting materials.

Experimental Protocol

Step 1: Synthesis of Phenyl(p-tolyl)methanol

  • Grignard Reagent Preparation:

    • In a flame-dried 250 mL three-necked flask equipped with a dropping funnel, a reflux condenser with a calcium chloride tube, and a magnetic stirrer, place magnesium turnings (2.9 g, 0.12 mol).

    • Add a small crystal of iodine and 20 mL of anhydrous diethyl ether.

    • In the dropping funnel, place a solution of p-bromotoluene (17.1 g, 0.1 mol) in 80 mL of anhydrous diethyl ether.

    • Add a small portion of the p-bromotoluene solution to the magnesium turnings to initiate the reaction.

    • Once the reaction starts (indicated by bubbling and disappearance of the iodine color), add the remaining p-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (p-tolylmagnesium bromide).

  • Reaction with Benzaldehyde:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Add a solution of benzaldehyde (10.6 g, 0.1 mol) in 50 mL of anhydrous diethyl ether dropwise with stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up:

    • Quench the reaction by slowly adding 100 mL of cold saturated aqueous ammonium chloride solution.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

    • Filter and evaporate the solvent under reduced pressure to obtain crude Phenyl(p-tolyl)methanol.

  • Purification: The crude alcohol can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Oxidation to this compound

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve the purified Phenyl(p-tolyl)methanol (from Step 1) in 200 mL of acetone.

  • Reaction Execution:

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add Jones reagent (prepared by dissolving 26.7 g of chromium trioxide in 23 mL of concentrated sulfuric acid and diluting with water to 100 mL) dropwise with stirring until a persistent orange color is observed.

    • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Work-up:

    • Quench the excess oxidant by adding isopropyl alcohol until the solution turns green.

    • Remove the acetone under reduced pressure.

    • Add 200 mL of water and extract the product with diethyl ether (3 x 100 mL).

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

    • Evaporate the solvent to yield crude this compound.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain the pure acid.

Data Presentation
ParameterValueReference
Starting Materialsp-Bromotoluene, Benzaldehyde-
IntermediatePhenyl(p-tolyl)methanol[8][9][10][11]
Final ProductThis compound-
Typical Yield (Step 1)70-80%Adapted from[7]
Typical Yield (Step 2)60-70%General oxidation
Purity (after recrystallization)>98%-
Melting PointTo be determined experimentally-

Visualizing the Synthetic Workflow

To provide a clear overview of the synthetic pathways, the following diagrams illustrate the logical flow of each method.

Willgerodt_Kindler_Reaction cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product A Phenyl p-tolyl ketone D Phenyl(p-tolyl)acetothiomorpholide A->D Reflux B Sulfur B->D Reflux C Morpholine C->D Reflux E This compound D->E Acid Hydrolysis

Caption: Workflow for the Willgerodt-Kindler Synthesis.

Grignard_Reaction cluster_start_grignard Starting Materials cluster_intermediate_grignard Intermediate Formation cluster_final_grignard Final Product A1 p-Bromotoluene C p-Tolylmagnesium bromide A1->C Anhydrous Ether A2 Magnesium A2->C Anhydrous Ether B Benzaldehyde D Phenyl(p-tolyl)methanol B->D C->D Reaction with Benzaldehyde E This compound D->E Jones Oxidation

Caption: Workflow for the Grignard Reaction and Oxidation Synthesis.

References

Application Note and Protocol: Hydrolysis of 4-Methylphenylacetonitrile to p-Tolylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of p-tolylacetic acid via the acid-catalyzed hydrolysis of 4-methylphenylacetonitrile. p-Tolylacetic acid is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] The described method is a robust and scalable procedure, yielding a high-purity product.[3] This protocol includes a step-by-step experimental procedure, a comprehensive list of materials and reagents, and tabulated data for easy reference. A workflow diagram is also provided to visually represent the experimental process.

Introduction

The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis.[4][5] Nitriles, which can be prepared from alkyl halides, offer a two-step route to carboxylic acids with an additional carbon atom.[4][5] The hydrolysis of the nitrile group can be achieved under either acidic or basic conditions.[6][7][8] In acid-catalyzed hydrolysis, the nitrile is protonated, which increases its electrophilicity and facilitates the nucleophilic attack of water.[4][8] The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the corresponding carboxylic acid.[4][6] This application note details the acid hydrolysis of 4-methylphenylacetonitrile to produce p-tolylacetic acid, a compound with applications in the preparation of various biologically active molecules.[1]

Experimental Protocol

This protocol is adapted from established procedures for the acid-catalyzed hydrolysis of arylacetonitriles.[3]

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Methylphenylacetonitrile (p-Tolylacetonitrile)98%Commercially Available
Concentrated Sulfuric Acid (H₂SO₄)98%Commercially Available
Water (H₂O)DeionizedLaboratory Supply
TolueneReagentCommercially Available
Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)ReagentCommercially Available
Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)ReagentCommercially Available
Round-bottom flask (500 mL)-Laboratory Glassware
Stirring apparatus (magnetic stirrer or overhead stirrer)-Laboratory Equipment
Heating mantle or oil bath-Laboratory Equipment
Reflux condenser-Laboratory Glassware
Dropping funnel-Laboratory Glassware
Separatory funnel-Laboratory Glassware
Buchner funnel and filter flask-Laboratory Glassware
pH indicator paper or pH meter-Laboratory Equipment

Procedure:

  • Reaction Setup: In a 500 mL four-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, a dropping funnel, and a thermometer, add 90 g of water.

  • Acid Addition: While stirring, slowly add 135 g (1.35 mol) of 98% concentrated sulfuric acid to the water. Caution: This process is highly exothermic. The acid should be added slowly and with cooling if necessary.

  • Heating: Heat the diluted sulfuric acid solution to 90°C.

  • Addition of Nitrile: Slowly add 150 g (1.12 mol) of 98% 4-methylphenylacetonitrile dropwise from the dropping funnel into the hot acid solution. Maintain the reaction temperature between 90-150°C during the addition.[3] The rate of addition should be controlled to maintain the reaction temperature.

  • Reaction: After the addition is complete, maintain the reaction mixture at reflux for 5-6 hours.[3] The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Cool the reaction mixture to 80°C.

    • Add 300 mL of toluene and stir for 10 minutes.

    • Transfer the mixture to a separatory funnel and separate the organic phase.

    • Extract the aqueous phase twice more with 100 mL portions of toluene.

    • Combine the organic phases and wash them twice with distilled water.

  • Crystallization:

    • Slowly cool the combined organic phase to 3-5°C with stirring to induce crystallization of the p-tolylacetic acid.

    • Collect the white, flaky crystals by filtration using a Buchner funnel.

  • Drying: Air-dry the product at room temperature (20-30°C).[3]

Data Summary

Table 1: Reaction Parameters and Yield

ParameterValueReference
Moles of 4-Methylphenylacetonitrile1.12 mol[3]
Moles of Sulfuric Acid1.35 mol[3]
Reaction Temperature90-150°C[3]
Reaction Time5-6 hours[3]
Yield of p-Tolylacetic Acid145.2 g (86.10%)[3]

Table 2: Product Characterization

PropertyValueReference
AppearanceWhite crystalline powder[1][3]
Melting Point91.5-92.5°C[3]
Purity (by GC)99.80%[3]
Molecular FormulaC₉H₁₀O₂[9]
Molecular Weight150.17 g/mol [9]

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Add H₂O and H₂SO₄ to a 4-neck flask B 2. Heat to 90°C A->B C 3. Add 4-Methylphenylacetonitrile dropwise (90-150°C) B->C D 4. Reflux for 5-6 hours C->D E 5. Cool to 80°C D->E F 6. Add Toluene and stir E->F G 7. Separate organic phase F->G H 8. Extract aqueous phase with Toluene (2x) G->H I 9. Wash combined organic phases with H₂O H->I J 10. Cool organic phase to 3-5°C to crystallize I->J K 11. Filter the solid product J->K L 12. Air-dry the product K->L

Caption: Workflow diagram for the synthesis of p-tolylacetic acid.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Concentrated sulfuric acid is highly corrosive and reacts exothermically with water. Handle with extreme care.

  • 4-Methylphenylacetonitrile is harmful if swallowed or in contact with skin.

  • Toluene is a flammable and volatile solvent. Avoid open flames and ensure proper ventilation.

Conclusion

This protocol provides a detailed and reliable method for the synthesis of p-tolylacetic acid from 4-methylphenylacetonitrile. The acid-catalyzed hydrolysis is an efficient transformation, yielding a high-purity product in good yield. The provided data and workflow diagram serve as valuable resources for researchers in the fields of organic synthesis and drug development.

References

Application Notes: Phenyl(p-tolyl)acetic Acid Derivatives in the Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenyl(p-tolyl)acetic acid and its structural analogs are valuable intermediates in the synthesis of a variety of pharmaceutical compounds. Their utility is particularly pronounced in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The presence of the p-tolyl group can influence the pharmacological properties of the final drug molecule, including its efficacy and pharmacokinetic profile. This document provides a detailed overview of the application of a p-tolyl containing precursor in the synthesis of the NSAID, Tolmetin.

Key Applications

Derivatives of this compound are primarily utilized in the synthesis of NSAIDs that function by inhibiting cyclooxygenase (COX) enzymes.[1][2] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][3] By blocking this pathway, these drugs effectively reduce inflammation and alleviate pain. Tolmetin, a pyrroleacetic acid derivative, is a notable example of an NSAID synthesized from a p-tolyl precursor.[4][5]

Featured Intermediate: p-Toluoyl Chloride

For the synthesis of Tolmetin, a key intermediate derived from the p-tolyl structure is p-toluoyl chloride. This acylating agent is crucial for introducing the p-toluoyl moiety onto the pyrrole ring, a critical step in the construction of the final drug molecule.

Experimental Protocols: Synthesis of Tolmetin

This section details a multi-step synthesis of Tolmetin (1-methyl-5-(p-toluoyl)pyrrole-2-acetic acid), a widely used NSAID. The following protocol is a composite of established synthetic routes.

Materials:

  • 1-Methyl-3-ethoxycarbonylpyrrole-2-acetate

  • p-Toluoyl chloride

  • Aluminum chloride (AlCl₃)

  • Methylene chloride (CH₂Cl₂)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water (H₂O)

Procedure:

Step 1: Friedel-Crafts Acylation

  • In a suitable reaction vessel, dissolve 1-methyl-3-ethoxycarbonylpyrrole-2-acetate in methylene chloride.

  • Cool the solution to approximately 0°C in an ice bath.

  • Slowly add aluminum chloride to the cooled solution while stirring.

  • To this mixture, add p-toluoyl chloride dropwise, maintaining the temperature between 0°C and 90°C.[6]

  • Continue stirring the reaction mixture at this temperature until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or HPLC).

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude 1-methyl-5-(p-toluoyl)-3-ethoxycarbonylpyrrole-2-acetate.

Step 2: Hydrolysis

  • Dissolve the crude product from Step 1 in a suitable solvent such as ethanol.

  • Add a solution of sodium hydroxide and heat the mixture to reflux.

  • Maintain the reflux until the hydrolysis is complete.

  • Cool the reaction mixture and acidify it with dilute hydrochloric acid.

  • The resulting precipitate, 1-methyl-5-(p-toluoyl)pyrrole-2-acetic acid (Tolmetin), is collected by filtration.[6]

  • The crude Tolmetin can be further purified by recrystallization from a suitable solvent.

Data Presentation

The following table summarizes the quantitative data for the synthesis of Tolmetin and its derivatives.

StepProductYield (%)Melting Point (°C)Reference
Friedel-Crafts Acylation1-methyl-5-(p-toluoyl)-3-ethoxycarbonylpyrrole-2-acetateGoodNot specified[6]
Hydrolysis1-methyl-5-(p-toluoyl)pyrrole-2-acetic acid (Tolmetin)Good158-160[6]
Derivative SynthesisN'-(2-Hydroxybenzylidene)-2-(1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl)acetohydrazide85222-224[7]
Derivative SynthesisN'-(2,3-Dihydroxybenzylidene)-2-(1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl)acetohydrazide90263-265[7]
Derivative SynthesisN-(2,6-Dichlorophenyl)-2-(2-(1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl)acetyl)hydrazinecarboxamide82245-247[7]

Visualizations

Experimental Workflow

G cluster_start Starting Materials cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Hydrolysis cluster_end Final Product A 1-Methyl-3-ethoxycarbonylpyrrole-2-acetate C Dissolve in CH2Cl2 Cool to 0°C A->C B p-Toluoyl Chloride E Add p-Toluoyl Chloride (0-90°C) B->E D Add AlCl3 C->D D->E F Reaction Monitoring (TLC/HPLC) E->F G Quench with HCl/Ice F->G H Workup and Purification G->H I 1-Methyl-5-(p-toluoyl)-3-ethoxycarbonylpyrrole-2-acetate H->I J Dissolve in Ethanol I->J K Add NaOH and Reflux J->K L Acidify with HCl K->L M Filtration and Recrystallization L->M N Tolmetin (1-methyl-5-(p-toluoyl)pyrrole-2-acetic acid) M->N

Caption: Synthetic workflow for Tolmetin.

Signaling Pathway: Mechanism of Action of Tolmetin

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Physiological Response Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Tolmetin Tolmetin Tolmetin->COX1 Inhibits Tolmetin->COX2 Inhibits

Caption: Tolmetin's inhibition of COX enzymes.

References

Application Note: High-Performance Liquid Chromatography for the Quantification of Phenyl(p-tolyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl(p-tolyl)acetic acid is a carboxylic acid derivative with potential applications in pharmaceutical and chemical research. Accurate and reliable quantification of this compound is essential for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the precise measurement of this compound in various sample matrices. This application note provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC (RP-HPLC) method with UV detection.

Principle

This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. This compound, being a relatively nonpolar compound, is retained by the stationary phase. The elution of the analyte is achieved by a polar mobile phase, and its concentration is determined by measuring the absorbance of the eluate at a specific wavelength using a UV detector.

Materials and Methods

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary Pump

    • Autosampler

    • Column Oven

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical Balance

  • pH Meter

  • Sonicator

  • Vortex Mixer

  • 0.45 µm Syringe Filters

Reagents and Chemicals
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid (or Formic acid for MS compatibility)[1]

  • Diluent: Acetonitrile:Water (50:50, v/v)

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below. These parameters may be adjusted to suit specific laboratory instruments and requirements.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water : Phosphoric Acid (75:25:0.1, v/v/v)[1][2]
Flow Rate 1.0 mL/min[2]
Injection Volume 10 µL
Column Temperature 35 °C[2]
Detection Wavelength 215 nm[2]
Run Time 10 minutes

Experimental Protocol

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Preparation of Sample Solutions

The sample preparation procedure will vary depending on the matrix. A general procedure for a solid sample is outlined below:

  • Accurately weigh a portion of the sample containing this compound.

  • Transfer the weighed sample to a suitable volumetric flask.

  • Add a portion of the diluent and sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to the final volume with the diluent and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

System Suitability

Before sample analysis, perform a system suitability test by injecting the working standard solution (e.g., 50 µg/mL) five times. The system is deemed suitable for analysis if the relative standard deviation (%RSD) for the peak area is less than 2.0%.

Analysis

Inject the prepared standard and sample solutions into the HPLC system and record the chromatograms.

Data Analysis

Identify the peak corresponding to this compound in the chromatograms based on its retention time. Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.

Method Validation Summary

The following table summarizes the typical validation parameters for this HPLC method.

ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98 - 102%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Retention Time Approximately 4.5 min

Experimental Workflow

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC System (Pump, Injector, Column, Oven) prep->hplc Injection detector UV Detector hplc->detector Elution data Data Acquisition and Processing detector->data Signal analysis Quantification and Reporting data->analysis Peak Area

Caption: HPLC analysis workflow for this compound.

References

Phenyl(p-tolyl)acetic Acid: A Versatile Scaffold for Organic Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl(p-tolyl)acetic acid is a valuable carboxylic acid building block in organic and medicinal chemistry. Its structure, featuring both a phenyl and a p-tolyl group attached to a central acetic acid moiety, provides a unique scaffold for the synthesis of a diverse range of molecules with potential therapeutic applications. The presence of two distinct aromatic rings allows for selective functionalization, enabling the exploration of structure-activity relationships (SAR) in drug design. This document provides an overview of the applications of this compound, detailed experimental protocols for its derivatization, and insights into the biological activities of its derivatives.

Key Applications in Organic Synthesis

This compound serves as a versatile starting material for the synthesis of various functional groups, primarily through reactions involving its carboxylic acid moiety. The most common transformations include amidation and esterification, which lead to the formation of amides and esters with a wide array of substituents. These derivatives have been investigated for various pharmacological activities.

Synthesis of Amide Derivatives

The conversion of this compound to its corresponding amides is a crucial transformation for introducing nitrogen-containing functionalities. These amide derivatives are prevalent in many biologically active compounds. A general and efficient method for this conversion is the direct amidation catalyzed by transition metals, such as nickel chloride. This method avoids the need for pre-activation of the carboxylic acid, offering a more atom-economical and environmentally friendly approach.[1]

Synthesis of Ester Derivatives

Esterification of this compound provides another avenue for structural diversification. Esters are important intermediates in organic synthesis and are also found in numerous bioactive molecules. The synthesis of esters from this compound can be achieved through various methods, including Fischer esterification and reactions with alkyl halides. A study on the esterification of glycerol with phenylacetic acids using a solid acid catalyst like Amberlyst-15 highlights a green and efficient approach to synthesizing esters.[2]

Applications in Medicinal Chemistry

Derivatives of phenylacetic acid are known to possess a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antidepressant effects. The structural motif of this compound is of particular interest for the development of new therapeutic agents.

Anti-inflammatory and Analgesic Agents

Phenylacetic acid derivatives are the backbone of many non-steroidal anti-inflammatory drugs (NSAIDs). The synthesis of various ortho-substituted phenylacetic acid derivatives has been explored in the development of new anti-inflammatory and analgesic agents.[3] For instance, the synthesis of (α-cyclopropyl-p-tolyl)acetic acid and related compounds has been reported, showing potential anti-inflammatory properties.[4]

Antidepressant Agents

Recent studies have focused on phenylacetamide derivatives as potential antidepressant agents. A series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives, which can be conceptually derived from a phenylacetic acid scaffold, have been synthesized and evaluated for their antidepressant activity. One of the synthesized compounds showed better antidepressant potential than some standard drugs.[5]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of amide and ester derivatives of this compound. These protocols are based on established methods for similar phenylacetic acid derivatives and can be adapted for specific research needs.

Protocol 1: Synthesis of N-Benzyl-2-phenyl-2-(p-tolyl)acetamide (Amidation)

This protocol describes the direct amidation of this compound with benzylamine using a nickel(II) chloride catalyst.[1]

Materials:

  • This compound

  • Benzylamine

  • Nickel(II) chloride (NiCl₂)

  • Toluene

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), benzylamine (1.2 mmol), and NiCl₂ (10 mol%).

  • Add toluene (5 mL) to the flask.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 110 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 20-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure N-benzyl-2-phenyl-2-(p-tolyl)acetamide.

Protocol 2: Synthesis of 2,3-dihydroxypropyl 2-phenyl-2-(p-tolyl)acetate (Esterification)

This protocol details the esterification of this compound with glycerol using Amberlyst-15 as a solid acid catalyst.[2]

Materials:

  • This compound

  • Glycerol

  • Amberlyst-15

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a round-bottom flask, mix this compound (1.0 mmol), glycerol (3.0 mmol), and Amberlyst-15 (10 mol% by weight of the carboxylic acid).

  • Heat the mixture at 110 °C with stirring for approximately 5 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid catalyst (Amberlyst-15) and wash it with a suitable solvent (e.g., ethyl acetate).

  • The filtrate is then washed with a dilute acidic aqueous solution (e.g., 1 M HCl) to remove excess glycerol.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: n-hexane/ethyl acetate) to obtain the pure 2,3-dihydroxypropyl 2-phenyl-2-(p-tolyl)acetate.

Data Presentation

Table 1: Summary of Amidation Reactions of Phenylacetic Acid Derivatives [1]

EntryPhenylacetic Acid DerivativeAmineCatalystSolventTime (h)Yield (%)
1Phenylacetic acidBenzylamineNiCl₂Toluene2099
24-Chlorophenylacetic acidBenzylamineNiCl₂Toluene2485
34-Methoxyphenylacetic acidBenzylamineNiCl₂Toluene2473
4Phenylacetic acidAnilineNiCl₂Toluene2465

Table 2: Summary of Esterification of Glycerol with Phenylacetic Acids [2]

EntryPhenylacetic AcidCatalystTemperature (°C)Time (h)Yield (%)
1Phenylacetic acidAmberlyst-15110585
2p-Tolylacetic acidAmberlyst-15110582

Visualizations

Logical Workflow for the Synthesis of this compound Derivatives

G start This compound amide Amide Derivatives start->amide Amidation (e.g., with R-NH2, NiCl2) ester Ester Derivatives start->ester Esterification (e.g., with R-OH, Amberlyst-15) bio_eval Biological Evaluation amide->bio_eval ester->bio_eval anti_inflammatory Anti-inflammatory Activity bio_eval->anti_inflammatory antidepressant Antidepressant Activity bio_eval->antidepressant G drug Phenylacetamide Derivative enzyme Target Enzyme (e.g., MAO-A) drug->enzyme Inhibits product Product (Neurotransmitter Metabolism) enzyme->product Catalyzes substrate Substrate substrate->enzyme Binds to downstream Downstream Signaling (Depressive Symptoms) product->downstream Leads to

References

Application Notes and Protocols: Preparation of Phenyl(p-tolyl)acetic Acid Derivatives for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of phenyl(p-tolyl)acetic acid derivatives, a class of compounds with significant potential in medicinal chemistry, particularly as anti-inflammatory agents. Detailed experimental protocols and data are presented to facilitate further research and development in this area.

Introduction

This compound and its derivatives belong to the broader class of diarylacetic acids, which are structurally related to several non-steroidal anti-inflammatory drugs (NSAIDs). The presence of two aryl rings on the acetic acid backbone provides a scaffold that can be readily modified to optimize pharmacological properties. These compounds primarily exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. This document outlines the synthesis of these derivatives, presents their biological activity, and details the underlying signaling pathways.

Data Presentation: Anti-inflammatory Activity of Diaryl Acetic Acid Derivatives

Compound IDStructureCOX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)Reference
Celecoxib Known COX-2 Inhibitor0.05>100[1]
Compound 20 3-(4-Methoxyphenyl)-5-phenyl-2-thioxoimidazolidin-4-one>100 (at 100 µM no inhibition)-[1]
Compound 21 3-(4-Chlorophenyl)-5-phenyl-2-thioxoimidazolidin-4-one>100 (at 100 µM no inhibition)-[1]
Compound 23 3-(4-Phenoxyphenyl)-5-phenyl-2-thioxoimidazolidin-4-one>100 (at 100 µM no inhibition)-[1]
Compound 34 3-Benzylthio-4-(4-bromophenyl)-5-(4-methylsulfonylphenyl)-4H-1,2,4-triazole>100 (at 100 µM no inhibition)-[1]
Mofezolac Diaryl-isoxazole>50-
P6 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole>50-

Note: The data presented are for structurally related compounds and are intended to provide a general understanding of the potency of diaryl scaffolds. The development of a specific series of this compound derivatives would require dedicated synthesis and biological evaluation to determine their precise activity and selectivity.

Experimental Protocols

Protocol 1: Synthesis of 2-(p-tolyl)acetic acid via Willgerodt-Kindler Reaction

This protocol describes the synthesis of the parent acid, 2-(p-tolyl)acetic acid, from p-methylacetophenone using the Willgerodt-Kindler reaction. This method involves the conversion of an aryl alkyl ketone to a thioamide, which is then hydrolyzed to the corresponding carboxylic acid.

Materials:

  • p-Methylacetophenone

  • Sulfur powder

  • Morpholine

  • p-Toluenesulfonic acid (catalyst)

  • 20% Sodium hydroxide (NaOH) solution

  • Triethylbenzylammonium chloride (TEBA) (Phase Transfer Catalyst)

  • Hydrochloric acid (HCl), concentrated and dilute

  • Methanol

  • 60% Ethanol

  • Activated carbon

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard laboratory glassware

Procedure:

Step 1: Formation of the Thiomorpholide Intermediate

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine p-methylacetophenone (0.2 mol), morpholine (0.8 mol), and sulfur (0.4 mol).

  • Heat the mixture to reflux with constant stirring for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 2: Decolorization and Filtration

  • After the reaction is complete, allow the mixture to cool.

  • Add methanol and heat gently to dissolve the product.

  • Add a small amount of activated carbon to the solution and heat for a short period to decolorize.

  • Filter the hot solution to remove the activated carbon.

Step 3: Hydrolysis of the Thiomorpholide

  • To the cooled filtrate, add a mixed solution of 50-70% ethanol and 50% sodium hydroxide solution to maintain a pH of 8-10.

  • Add a catalytic amount of TEBA.

  • Heat the mixture to reflux for an additional 4-6 hours to facilitate the hydrolysis of the thiomorpholide to the corresponding carboxylate salt.

Step 4: Isolation and Purification of 2-(p-tolyl)acetic acid

  • After hydrolysis, cool the reaction mixture and filter.

  • Recover the solvent from the filtrate under reduced pressure.

  • Add water to the residue and acidify with dilute hydrochloric acid to a pH of 2-3. This will precipitate the crude 2-(p-tolyl)acetic acid.

  • Filter the crude product and wash with cold water.

  • Recrystallize the crude product from 60% ethanol to obtain pure 2-(p-tolyl)acetic acid.

  • Dry the purified product. The expected melting point is in the range of 92-93 °C.[2]

Protocol 2: Esterification of this compound

This protocol describes a general method for the synthesis of ester derivatives of this compound, which can be used to generate a library of compounds for medicinal chemistry screening.

Materials:

  • This compound

  • Desired alcohol (e.g., ethanol, methanol, etc.)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound in an excess of the desired alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess alcohol using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

  • The crude ester can be purified by column chromatography on silica gel if necessary.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 3: In Vitro Anti-inflammatory Assay - COX Inhibition Assay

This protocol provides a general outline for assessing the in vitro anti-inflammatory activity of the synthesized compounds by measuring their ability to inhibit COX-1 and COX-2 enzymes.

Materials:

  • Synthesized this compound derivatives

  • COX-1 and COX-2 enzyme preparations (commercially available kits)

  • Arachidonic acid (substrate)

  • Co-factors for the enzyme reaction (as specified by the kit manufacturer)

  • Prostaglandin screening EIA kit (for detecting PGE2 production)

  • Microplate reader

  • Reference inhibitors (e.g., Celecoxib for COX-2, Indomethacin for non-selective inhibition)

Procedure:

  • Prepare stock solutions of the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the appropriate buffer, co-factors, and either COX-1 or COX-2 enzyme.

  • Add various concentrations of the test compounds or reference inhibitors to the wells. Include a control group with no inhibitor.

  • Pre-incubate the enzyme with the inhibitors for a specified time at the recommended temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate for a specific period to allow for the production of prostaglandins (e.g., PGE2).

  • Stop the reaction according to the kit's instructions.

  • Quantify the amount of PGE2 produced using a competitive enzyme immunoassay (EIA) kit.

  • The absorbance is read using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration compared to the control.

  • Determine the IC50 value for each compound, which is the concentration required to inhibit 50% of the enzyme activity.

  • The selectivity index can be calculated by dividing the IC50 for COX-1 by the IC50 for COX-2.

Mandatory Visualizations

Experimental Workflow: Synthesis of this compound Derivatives

G cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization start Start: p-Methylacetophenone willgerodt Willgerodt-Kindler Reaction (Sulfur, Morpholine) start->willgerodt hydrolysis Hydrolysis (NaOH, TEBA) willgerodt->hydrolysis acidification Acidification (HCl) hydrolysis->acidification purification Recrystallization (60% Ethanol) acidification->purification product1 Product: this compound purification->product1 esterification Esterification (Alcohol, H₂SO₄) product1->esterification product2 Ester Derivatives esterification->product2

Caption: Synthetic workflow for this compound and its derivatives.

Signaling Pathway: Mechanism of COX-2 Inhibition

G cluster_pathway Arachidonic Acid Cascade and COX-2 Inhibition membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ membrane->pla2 Inflammatory Stimuli aa Arachidonic Acid pla2->aa cox2 COX-2 (Cyclooxygenase-2) aa->cox2 pgg2 Prostaglandin G₂ (PGG₂) cox2->pgg2 pgh2 Prostaglandin H₂ (PGH₂) pgg2->pgh2 pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) pgs->prostaglandins inflammation Inflammation Pain, Fever, Swelling prostaglandins->inflammation inhibitor Phenyl(p-tolyl)acetic Acid Derivatives inhibitor->cox2 Inhibition

Caption: Inhibition of the COX-2 pathway by this compound derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Phenyl(p-tolyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Phenyl(p-tolyl)acetic acid synthesis. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guides

This section is designed to help you navigate and resolve specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Product Yield in Friedel-Crafts Alkylation

Q1: My Friedel-Crafts reaction to synthesize this compound is resulting in a very low yield or failing completely. What are the likely causes?

A1: Low or no yield in Friedel-Crafts reactions for synthesizing diarylacetic acids can be attributed to several factors related to the reactants, catalyst, and reaction conditions. Here are the most common culprits:

  • Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to maintain strictly anhydrous (dry) conditions.

  • Deactivated Aromatic Ring: While toluene is an activated ring, the phenylacetic acid reactant contains a deactivating carboxylic acid group. This can hinder the electrophilic aromatic substitution.

  • Insufficient Catalyst: The carboxylic acid group in phenylacetic acid can form a stable complex with the Lewis acid catalyst, effectively removing it from the reaction. Therefore, a stoichiometric amount (or even an excess) of the catalyst is often required.

  • Sub-optimal Reaction Temperature: The reaction temperature significantly influences the yield. Some reactions may require heating to overcome the activation energy, while excessively high temperatures can lead to side reactions and decomposition.

  • Poor Quality Reagents: The purity of your starting materials is critical. Impurities can interfere with the reaction and lead to the formation of byproducts.

Issue 2: Formation of Multiple Products in Friedel-Crafts Reaction

Q2: I am observing the formation of multiple isomers (ortho, meta, para) and polyalkylation products. How can I improve the selectivity for the desired para-isomer?

A2: The formation of multiple products is a common challenge in Friedel-Crafts alkylation. Here’s how you can address this:

  • Steric Hindrance: The bulkiness of the phenylacetic acid electrophile can favor the formation of the para-isomer over the ortho-isomer due to reduced steric hindrance.

  • Solvent and Catalyst Choice: The choice of solvent and catalyst can influence the ortho/para ratio. Experimenting with different Lewis acids and solvent systems may improve selectivity.

  • Control of Reaction Conditions: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically more stable para-product.

  • Excess Aromatic Substrate: Using a large excess of toluene can increase the probability of the electrophile reacting with toluene rather than the already alkylated product, thus minimizing polyalkylation.

Issue 3: Low Yield and Side Products in Suzuki Coupling

Q3: My Suzuki coupling reaction between a halophenylacetic acid derivative and p-tolylboronic acid is giving a low yield and several byproducts. What are the common side reactions and how can I mitigate them?

A3: Suzuki coupling is a powerful tool, but side reactions can diminish the yield of the desired this compound. Common issues include:

  • Homocoupling: The coupling of two p-tolylboronic acid molecules or two halophenylacetic acid molecules can occur, leading to undesired biaryl byproducts. This can often be minimized by carefully controlling the reaction conditions and the stoichiometry of the reactants.

  • Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of toluene as a byproduct. Using anhydrous solvents and a suitable base can reduce this side reaction.

  • Dehalogenation: The halo-substituent on the phenylacetic acid derivative can be replaced by a hydrogen atom. This can be influenced by the choice of catalyst and reaction conditions.

  • Catalyst Deactivation: The palladium catalyst can precipitate as "palladium black" if the reaction conditions are not optimal, leading to a loss of catalytic activity. Proper ligand selection can help stabilize the catalyst in its active form.

Frequently Asked Questions (FAQs)

Q1: What are the most promising synthetic routes to improve the yield of this compound?

A1: Two of the most effective modern synthetic routes are the Friedel-Crafts reaction and the Palladium-catalyzed Suzuki coupling.

  • Friedel-Crafts Reaction: This method can be performed by reacting phenylacetic acid with toluene in the presence of a Lewis acid catalyst. A greener alternative involves the reaction of mandelic acid with toluene over a zeolite catalyst, which can offer high selectivity and easier workup.

  • Suzuki Coupling: This reaction involves the cross-coupling of a halophenylacetic acid derivative (e.g., ethyl 4-bromophenylacetate) with p-tolylboronic acid in the presence of a palladium catalyst and a base. This method offers high functional group tolerance and generally good yields.

Q2: How can I purify the final this compound product effectively?

A2: Purification is crucial for obtaining a high-purity product. Common methods include:

  • Recrystallization: This is a standard method for purifying solid organic compounds. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Column Chromatography: For separating the desired product from closely related impurities, silica gel column chromatography can be very effective. A suitable eluent system needs to be determined, for example, a mixture of hexane and ethyl acetate.

  • Acid-Base Extraction: As this compound is a carboxylic acid, it can be separated from neutral organic impurities by dissolving the crude product in an organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate solution). The aqueous layer containing the sodium salt of the acid is then separated and acidified to precipitate the pure acid.

Q3: Are there any specific safety precautions I should take during the synthesis?

A3: Yes, safety is paramount. Always:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Handle Lewis acids like aluminum chloride with extreme care as they are corrosive and react violently with water.

  • Palladium catalysts and boronic acids can be irritants and should be handled with care.

  • Be cautious when working with flammable organic solvents.

Data Presentation

The following tables summarize quantitative data for key synthetic methods to provide a basis for comparison and optimization.

Table 1: Comparison of Friedel-Crafts Methods for Diaryl Acetic Acid Synthesis

MethodReactant 1Reactant 2CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Traditional Friedel-CraftsMandelic AcidTolueneStannic ChlorideTolueneBoiling2.5~50%Gyr (1908)
Zeolite CatalysisMandelic AcidAnisoleH-Y-30 ZeoliteAnisole1302495%Meacham & Taylor (2023)

Note: The zeolite catalysis example uses anisole instead of toluene, but similar high yields can be expected with toluene under optimized conditions.

Table 2: Key Parameters for Suzuki Coupling to Synthesize Phenylacetic Acid Derivatives

Aryl HalideBoronic AcidCatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl 4-bromophenylacetatePhenylboronic acidPd(OAc)₂ / PPh₃Na₂CO₃ (aq)n-propanolReflux1HighGeneral Protocol
4-Iodophenylacetic acidp-Tolylboronic acidPd(dppf)Cl₂K₂CO₃DME8012GoodAdapted Protocol

Experimental Protocols

Protocol 1: Zeolite-Catalyzed Friedel-Crafts Alkylation of Mandelic Acid with Toluene

This protocol is adapted from a greener synthesis of diarylacetic acids.

Materials:

  • Mandelic acid

  • Toluene (in large excess, also acts as solvent)

  • H-Y-30 Zeolite catalyst (activated)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Hydrochloric acid (1M)

Procedure:

  • Activate the H-Y-30 zeolite catalyst by heating at 400°C under vacuum for 4 hours.

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add mandelic acid (1.0 eq), activated H-Y-30 zeolite (10 wt%), and a large excess of anhydrous toluene.

  • Heat the reaction mixture to 110°C (reflux) and stir vigorously for 24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove the zeolite catalyst. Wash the catalyst with ethyl acetate.

  • Combine the filtrate and washings and wash with saturated sodium bicarbonate solution to remove any unreacted mandelic acid.

  • Extract the aqueous layer with ethyl acetate.

  • Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., toluene/hexane).

Protocol 2: Suzuki Coupling of Ethyl 4-bromophenylacetate with p-Tolylboronic Acid

This protocol provides a general method for the synthesis of the corresponding ester, which can then be hydrolyzed to the carboxylic acid.

Materials:

  • Ethyl 4-bromophenylacetate (1.0 eq)

  • p-Tolylboronic acid (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.04 eq)

  • 2M Aqueous sodium carbonate solution

  • n-Propanol

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Lithium hydroxide (for hydrolysis)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (1M)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 4-bromophenylacetate, p-tolylboronic acid, and n-propanol.

  • Stir the mixture for 15 minutes to dissolve the solids.

  • Add palladium(II) acetate, triphenylphosphine, and the 2M aqueous sodium carbonate solution.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere for 1-2 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature and add water.

  • Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude ethyl Phenyl(p-tolyl)acetate.

  • Purify the crude ester by column chromatography on silica gel.

  • For hydrolysis, dissolve the purified ester in a mixture of THF and water. Add lithium hydroxide and stir at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with 1M HCl to precipitate the this compound.

  • Filter the solid, wash with cold water, and dry to obtain the pure product.

Visualizations

experimental_workflow reactants Reactants & Catalyst Loading reaction Reaction under Optimized Conditions (Temperature, Time) reactants->reaction monitoring Reaction Monitoring (TLC/GC-MS) reaction->monitoring quenching Reaction Quenching monitoring->quenching extraction Extraction with Organic Solvent quenching->extraction washing Washing with Brine/Water extraction->washing drying Drying over Anhydrous Agent washing->drying evaporation Solvent Evaporation drying->evaporation purification Purification (Recrystallization/Chromatography) evaporation->purification characterization Product Characterization (NMR, MS, m.p.) purification->characterization

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_friedel_crafts Friedel-Crafts Issues cluster_suzuki Suzuki Coupling Issues start Low Yield Observed catalyst Catalyst Inactive? start->catalyst F-C catalyst_suzuki Catalyst Deactivated? start->catalyst_suzuki Suzuki conditions Suboptimal Conditions? catalyst->conditions No solution1 Use Anhydrous Conditions & Fresh Catalyst catalyst->solution1 Yes side_reactions_fc Side Reactions? conditions->side_reactions_fc No solution2 Optimize Temperature & Reactant Ratios conditions->solution2 Yes solution3 Use Excess Aromatic Substrate side_reactions_fc->solution3 Yes reagents Reagent Quality? catalyst_suzuki->reagents No solution5 Optimize Ligand & Base catalyst_suzuki->solution5 Yes side_reactions_suzuki Side Reactions? reagents->side_reactions_suzuki No solution4 Use High-Purity Reagents & Anhydrous Solvents reagents->solution4 Yes solution6 Adjust Stoichiometry & Temperature side_reactions_suzuki->solution6 Yes

Caption: A decision-making diagram for troubleshooting low yields in this compound synthesis.

Troubleshooting common problems in phenylacetic acid synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Phenylacetic Acid Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common problems encountered during the synthesis of phenylacetic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to Phenylacetic Acid?

A1: Several reliable methods are widely used for the synthesis of phenylacetic acid. The choice of method often depends on the available starting materials, scale, and desired purity. The most common routes include:

  • Hydrolysis of Benzyl Cyanide : A classic and robust method that can be performed under acidic or basic conditions.[1]

  • Carbonation of Benzyl Halides via Grignard Reagent : A powerful technique for forming the carboxylic acid group.[1]

  • Willgerodt-Kindler Reaction of Acetophenones : A unique rearrangement reaction suitable for certain substituted starting materials.[1][2]

  • Reduction of Mandelic Acid : A straightforward reduction, often employing catalytic hydrogenation or chemical reductants.[3][4]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter with common synthetic pathways.

Method 1: Hydrolysis of Benzyl Cyanide

This is one of the most traditional and widely used methods for preparing phenylacetic acid.[5] It involves the hydrolysis of the nitrile group of benzyl cyanide to a carboxylic acid.

Common Problems & Solutions

Problem 1: The reaction is too vigorous and difficult to control, leading to loss of material.

  • Cause: The hydrolysis of benzyl cyanide, particularly with concentrated acids, can be highly exothermic.[5]

  • Solution:

    • Use Dilute Acid: Employing a more dilute acid solution can help to moderate the reaction rate. For example, a mixture of sulfuric acid and water is often used.[5]

    • Controlled Addition: Add the acid or benzyl cyanide dropwise while monitoring the internal temperature of the reaction mixture.

    • Efficient Cooling: Use an ice bath to maintain a stable reaction temperature.

    • Mechanical Stirring: Ensure efficient stirring to prevent localized heating.[5]

Problem 2: The final product is contaminated with phenylacetamide.

  • Cause: Incomplete hydrolysis of the nitrile group results in the formation of the intermediate, phenylacetamide.[3][6]

  • Solution:

    • Increase Reaction Time and/or Temperature: Ensure the reaction is heated under reflux for a sufficient duration to drive the hydrolysis to completion.[5]

    • Purification: The phenylacetamide byproduct can be removed by dissolving the crude product in a dilute sodium carbonate or sodium hydroxide solution. The phenylacetic acid will form the soluble sodium salt, while the less acidic phenylacetamide can be removed by filtration. The phenylacetic acid is then reprecipitated by adding a strong acid.[3]

Problem 3: Low yield of the desired phenylacetic acid.

  • Cause: Several factors can contribute to low yields, including incomplete reaction, side reactions, or loss of product during workup.

  • Solution:

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material (benzyl cyanide) and the intermediate (phenylacetamide).

    • Optimize Reaction Conditions: Experiment with different acid concentrations, reaction times, and temperatures to find the optimal conditions for your specific substrate.

    • Efficient Extraction: After acidification, ensure complete extraction of the phenylacetic acid from the aqueous layer using a suitable organic solvent like diethyl ether or toluene.[3]

Experimental Protocol: Acid-Catalyzed Hydrolysis of Benzyl Cyanide
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine benzyl cyanide, water, and concentrated sulfuric acid. A common ratio is 700g of benzyl cyanide to a mixture of 1150 cc of water and 840 cc of sulfuric acid.[5]

  • Reaction: Heat the mixture under reflux with vigorous stirring for approximately 3 hours.[5]

  • Work-up: After the reaction is complete, cool the mixture and pour it onto crushed ice or into cold water.[5]

  • Isolation: The crude phenylacetic acid will precipitate as a solid. Collect the solid by filtration.

  • Purification: Wash the crude product with hot water to remove impurities. The product can be further purified by recrystallization from water or by vacuum distillation.[5]

Troubleshooting Workflow: Hydrolysis of Benzyl Cyanide

start Start: Hydrolysis of Benzyl Cyanide problem Problem Encountered start->problem vigorous Vigorous Reaction problem->vigorous  Issue? amide Phenylacetamide Contamination problem->amide  Issue? low_yield Low Yield problem->low_yield  Issue? solution_vigorous Solution: - Use dilute acid - Controlled addition - Cooling vigorous->solution_vigorous solution_amide Solution: - Increase reaction time/temp - Alkaline wash purification amide->solution_amide solution_low_yield Solution: - Monitor with TLC - Optimize conditions - Efficient extraction low_yield->solution_low_yield end Successful Synthesis solution_vigorous->end solution_amide->end solution_low_yield->end

Caption: Troubleshooting logic for benzyl cyanide hydrolysis.

Method 2: Carbonation of Benzyl Halides via Grignard Reagent

This method involves the formation of a Grignard reagent from a benzyl halide (e.g., benzyl chloride) and magnesium, followed by reaction with carbon dioxide (dry ice) to form the carboxylate salt, which is then protonated to give phenylacetic acid.

Common Problems & Solutions

Problem 1: The Grignard reaction fails to initiate.

  • Cause: The presence of moisture or impurities on the surface of the magnesium can prevent the reaction from starting. The glassware may also not be sufficiently dry.

  • Solution:

    • Dry Glassware and Reagents: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon. Use anhydrous solvents (e.g., diethyl ether or THF).

    • Activate Magnesium: Crush the magnesium turnings just before use to expose a fresh surface. A small crystal of iodine can be added to activate the magnesium.[3][6]

    • Initiation: A small amount of pre-formed Grignard reagent can be added to initiate the reaction. Gentle heating may also be required.

Problem 2: Formation of a significant amount of 1,2-diphenylethane (bibenzyl).

  • Cause: This is a common side product resulting from the coupling of the Grignard reagent with unreacted benzyl halide (Wurtz-type coupling). This is more likely if the reaction temperature is too high or the addition of the benzyl halide is too fast.[3][6]

  • Solution:

    • Slow Addition: Add the benzyl halide solution slowly to the magnesium suspension to maintain a gentle reflux and avoid a buildup of unreacted halide.[6]

    • Temperature Control: Maintain the reaction at a gentle reflux. If the reaction becomes too vigorous, cool the flask in an ice bath.

Problem 3: Low yield after carboxylation.

  • Cause: Inefficient reaction with carbon dioxide or loss of product during workup.

  • Solution:

    • Use Excess Dry Ice: Use a large excess of freshly crushed, high-quality dry ice to ensure complete carboxylation and to keep the reaction mixture cool.[3][6]

    • Vigorous Stirring: Stir the Grignard reagent vigorously as it is poured onto the dry ice to ensure efficient mixing.

    • Proper Quenching: After the initial reaction with CO2, quench the reaction with a dilute acid (e.g., HCl) to protonate the carboxylate and dissolve any remaining magnesium salts.

Experimental Protocol: Grignard Reaction with Benzyl Chloride
  • Grignard Formation: In a dry flask under an inert atmosphere, add magnesium turnings and a small amount of anhydrous diethyl ether. Add a small portion of a solution of benzyl chloride in anhydrous ether. Once the reaction initiates (indicated by bubbling and heat), add the remaining benzyl chloride solution dropwise to maintain a gentle reflux.[3][6]

  • Carboxylation: Pour the resulting Grignard reagent solution onto a large excess of crushed dry ice with vigorous stirring.[3][6]

  • Work-up: Allow the mixture to warm to room temperature and then quench by slowly adding dilute hydrochloric acid.[3]

  • Extraction and Isolation: Separate the organic layer, and extract the aqueous layer with ether. Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent by rotary evaporation. The crude phenylacetic acid can be purified by recrystallization from water.[3]

Quantitative Data Summary
Synthesis MethodStarting MaterialKey ReagentsTypical YieldReference
Hydrolysis of Benzyl CyanideBenzyl CyanideH₂SO₄, H₂O~80%[5]
Grignard ReactionBenzyl ChlorideMg, CO₂~75%[3][6]
Willgerodt-KindlerAcetophenoneSulfur, Morpholine, NaOH~57% (for a derivative)[7]
Reduction of Mandelic AcidMandelic AcidKI, Red P, H₃PO₄~90%[8]

Method 3: Willgerodt-Kindler Reaction

This reaction converts aryl alkyl ketones, such as acetophenone, into the corresponding terminal carboxylic acid (as a thioamide intermediate) through a reaction with sulfur and an amine, typically morpholine.[2][7] The thioamide is then hydrolyzed to the carboxylic acid.

Common Problems & Solutions

Problem 1: The reaction does not go to completion, or the yield is low.

  • Cause: The Willgerodt-Kindler reaction often requires high temperatures and long reaction times.[9] The purity of the reagents can also affect the outcome.

  • Solution:

    • Ensure High Temperature: The reaction is typically run at reflux, which can be around 130-140 °C.[1]

    • Microwave Irradiation: The use of microwave heating has been shown to improve yields and reduce reaction times for some substrates.[7]

    • Reagent Stoichiometry: Ensure the correct stoichiometry of sulfur and morpholine is used.

Problem 2: Complex mixture of byproducts.

  • Cause: The mechanism of the Willgerodt-Kindler reaction is complex and can lead to various side products.[2]

  • Solution:

    • Careful Hydrolysis: Ensure the intermediate thiomorpholide is completely hydrolyzed to the carboxylic acid. This is typically done by heating with a strong base like sodium hydroxide.[1]

    • Purification: Purification of the final product may require column chromatography in addition to recrystallization to remove closely related impurities.

Experimental Protocol: Willgerodt-Kindler Reaction of Acetophenone
  • Thioamide Formation: In a round-bottom flask, combine acetophenone, sulfur, and morpholine. Heat the mixture to reflux for several hours (e.g., 6-8 hours).[1]

  • Hydrolysis: Cool the reaction mixture and add an aqueous solution of sodium hydroxide. Heat the mixture to reflux again for several hours to hydrolyze the intermediate phenylacetylthiomorpholide.[1]

  • Work-up and Isolation: Cool the reaction mixture and acidify with a strong acid like concentrated HCl. The phenylacetic acid will precipitate and can be collected by filtration.[1]

  • Purification: The crude product can be purified by recrystallization.

Reaction Pathway Diagram

G acetophenone Acetophenone reagents + Sulfur + Morpholine thiomorpholide Phenylacetylthiomorpholide (Intermediate) acetophenone->thiomorpholide Willgerodt-Kindler Reaction hydrolysis Hydrolysis (e.g., NaOH, H₂O, Heat) paa Phenylacetic Acid thiomorpholide->paa

Caption: Willgerodt-Kindler reaction pathway.

References

Technical Support Center: Optimization of Suzuki Coupling in Phenylacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of phenylacetic acid derivatives via Suzuki coupling.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling reaction for the synthesis of phenylacetic acid and its derivatives.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh batch of palladium catalyst. - Ensure the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation. - Consider using a pre-catalyst that is more stable to air and moisture.
Poor Substrate Solubility - Screen different solvents or solvent mixtures (e.g., Dioxane/H₂O, Toluene/H₂O, DMF) to ensure all reactants are dissolved. - For biphasic reactions with slow conversion, ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases.
Incorrect Base or Insufficient Basicity - The choice of base is critical. Screen common bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. - If your substrate contains a free carboxylic acid, ensure you use at least one extra equivalent of base to neutralize the acidic proton. - The physical form of the base matters; use a finely powdered and dry base for better reproducibility.
Issues with the Boronic Acid - Boronic acids can degrade over time. Use fresh or properly stored boronic acid. - Protodeboronation (hydrolysis of the boronic acid) can be a significant side reaction. Consider using less harsh reaction conditions or a more stable boronic acid derivative like a boronate ester (e.g., pinacol ester).
Problematic Carboxylic Acid Group - The free carboxylic acid can sometimes interfere with the catalyst. It is often advisable to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) and deprotect it after the coupling reaction.

Issue 2: Presence of Significant Side Products

Side Product Potential Cause Mitigation Strategy
Homocoupling of Boronic Acid - Presence of oxygen in the reaction mixture. - Use of a Pd(II) source which can be reduced by the boronic acid.- Thoroughly degas all solvents and the reaction mixture. - Use a Pd(0) catalyst source directly or ensure efficient in-situ reduction of the Pd(II) pre-catalyst.
Dehalogenation of Aryl Halide - Certain reaction conditions, especially with highly reactive organoboron compounds or strong reducing agents.- Optimize reaction temperature and time. - Screen different palladium catalysts and ligands.
Protodeboronation - Hydrolysis of the carbon-boron bond.- Use anhydrous conditions if possible, though water is often necessary to dissolve the base. - Use a less reactive base or a more stable boronic acid derivative.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst is best for the Suzuki coupling synthesis of phenylacetic acids?

The optimal catalyst depends on the specific substrates. However, for couplings involving substrates with functional groups like carboxylic acids, modern catalysts with bulky, electron-rich phosphine ligands often show superior performance.

Comparison of Palladium Catalyst Systems

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂NoneK₂CO₃EtOH/H₂O250.03-290-99
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane70-8018-2260-80
Pd₂(dba)₃P(t-Bu)₃K₃PO₄Dioxane251295
XPhos Pd G2XPhosK₃PO₄Dioxane/H₂O1001>95
SPhos Pd G2SPhosK₃PO₄Toluene/H₂O1001>95

Q2: Should I protect the carboxylic acid group on my phenylacetic acid precursor?

It is generally recommended to protect the carboxylic acid group as an ester (e.g., methyl or ethyl ester). The free carboxylic acid can be deprotonated by the base, potentially leading to solubility issues or interference with the palladium catalyst. The ester can be easily hydrolyzed back to the carboxylic acid after the Suzuki coupling is complete.

Q3: How do I choose the right base for my reaction?

The choice of base is crucial for the transmetalation step. Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The optimal base often needs to be determined empirically for a specific set of substrates. If your substrate is base-sensitive, a milder base like potassium fluoride (KF) might be a suitable option.

Q4: What is the role of water in the reaction mixture?

Water is often used as a co-solvent in Suzuki reactions to help dissolve the inorganic base. It is also believed to play a role in the transmetalation step of the catalytic cycle. The ratio of the organic solvent to water can be a critical parameter to optimize.

Q5: How can I minimize side reactions like homocoupling?

Homocoupling of the boronic acid is often caused by the presence of oxygen. Therefore, it is essential to thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. This can be achieved by bubbling an inert gas (like argon or nitrogen) through the solvent or by using the freeze-pump-thaw technique.

Experimental Protocols

General Procedure for Suzuki Coupling to Synthesize a Phenylacetic Acid Derivative

This protocol describes the synthesis of 2-(4'-methylbiphenyl-4-yl)acetic acid as an example.

Materials:

  • Methyl 2-(4-bromophenyl)acetate

  • (4-methylphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (deionized and degassed)

  • Sodium hydroxide (NaOH)

  • Methanol

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Coupling Reaction:

    • To a round-bottom flask, add methyl 2-(4-bromophenyl)acetate (1.0 mmol), (4-methylphenyl)boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

    • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).

    • Heat the reaction mixture to 90 °C and stir for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Extraction:

    • After the reaction is complete, cool the mixture to room temperature.

    • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude methyl 2-(4'-methylbiphenyl-4-yl)acetate.

  • Hydrolysis of the Ester:

    • Dissolve the crude ester in methanol (10 mL).

    • Add a 2 M aqueous solution of sodium hydroxide (5 mL).

    • Stir the mixture at room temperature for 4 hours.

    • Remove the methanol under reduced pressure.

    • Acidify the aqueous residue with 1 M hydrochloric acid until a precipitate forms.

    • Collect the precipitate by vacuum filtration, wash with cold water, and dry to afford 2-(4'-methylbiphenyl-4-yl)acetic acid.

Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Product Reductive Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low/No Yield in Suzuki Coupling Check_Catalyst Is the catalyst active and the atmosphere inert? Start->Check_Catalyst Check_Catalyst->Start No, replace catalyst/ ensure inertness Check_Solubility Are all reactants soluble in the chosen solvent? Check_Catalyst->Check_Solubility Yes Check_Solubility->Start No, screen solvents Check_Base Is the base appropriate and sufficient? Check_Solubility->Check_Base Yes Check_Base->Start No, screen bases/ add more base Check_Boronic_Acid Is the boronic acid of good quality? Check_Base->Check_Boronic_Acid Yes Check_Boronic_Acid->Start No, use fresh boronic acid/ derivative Protect_COOH Is the carboxylic acid group protected? Check_Boronic_Acid->Protect_COOH Yes Protect_COOH->Start No, protect as ester Optimize_Conditions Optimize Reaction Conditions (T, time) Protect_COOH->Optimize_Conditions Yes (or protected)

Caption: Troubleshooting workflow for low-yielding Suzuki coupling reactions.

Technical Support Center: Purification of Crude Phenyl(p-tolyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude Phenyl(p-tolyl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The primary techniques for purifying this compound and similar carboxylic acids are acid-base extraction, recrystallization, and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

  • Acid-Base Extraction: This is highly effective for separating the acidic product from neutral or basic impurities.[1][2]

  • Recrystallization: This method is ideal for removing small amounts of impurities from a solid product.[3][4]

  • Column Chromatography: This technique is useful for separating the product from impurities with similar polarities.[5]

Q2: What are the likely impurities in my crude this compound?

Impurities largely depend on the synthetic route used. Common impurities may include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Byproducts: Compounds formed from side reactions. For instance, in syntheses involving acetic anhydride, dibenzyl ketone can be a byproduct.[6]

  • Solvents: Residual solvents from the reaction or initial workup.

Q3: How do I choose the best solvent for recrystallization?

The ideal recrystallization solvent should dissolve the this compound well at high temperatures but poorly at low temperatures.[3] It is also important that the impurities are either very soluble or insoluble in the chosen solvent at all temperatures. For similar phenylacetic acids, solvents like hot water, toluene, acetonitrile, and methanol have been used.[4][7][8] It is recommended to test a range of solvents on a small scale to find the optimal one.

Q4: My purified product has a low melting point and appears oily. What should I do?

An oily product or a depressed melting point often indicates the presence of impurities.[3] Further purification is necessary. You can try a different purification technique or a combination of methods. For example, if you have already performed an acid-base extraction, you could follow it with recrystallization.

Troubleshooting Guides

Acid-Base Extraction Issues
Problem Possible Cause Solution
Low recovery of product after acidification. Incomplete extraction into the aqueous basic layer.Ensure thorough mixing of the organic and aqueous layers during extraction. Perform multiple extractions with the basic solution.
Incomplete precipitation after adding acid.Add acid until the pH is strongly acidic (pH 2-3) to ensure complete protonation of the carboxylate salt.[2][9] Cool the solution in an ice bath to maximize precipitation.
Product is still impure after extraction. Emulsion formation during extraction, trapping organic impurities.Allow the mixture to stand for a longer period. Add a small amount of brine to help break the emulsion.
The organic solvent used for washing the basic aqueous layer was not effective.Try a different organic solvent for the wash step.
Recrystallization Issues
Problem Possible Cause Solution
The compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling point solvent.
The solution is supersaturated.Add a little more hot solvent to dissolve the oil, then allow it to cool slowly. Scratch the inside of the flask with a glass rod to induce crystallization.
No crystals form upon cooling. The solution is not saturated enough.Evaporate some of the solvent to increase the concentration and then allow it to cool again.
The solution is cooling too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Low yield of crystals. Too much solvent was used.Evaporate some of the solvent and re-cool.
The crystals were filtered before crystallization was complete.Ensure the solution is thoroughly cold before filtering.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the product from impurities. The eluent system is not optimal.Systematically test different solvent systems using Thin Layer Chromatography (TLC) to find one that provides better separation.[3]
The column was not packed properly.Ensure the silica bed is uniform and free of air bubbles.
The compound is stuck on the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. A small percentage of a more polar solvent like methanol can be added.[3]

Data Presentation

Table 1: Solubility of Phenylacetic Acid in Various Solvents

SolventSolubility
Water16.6 mg/mL[10]
EthanolSoluble[10]
Ethyl EtherVery soluble[10]
ChloroformSlightly soluble[10]
Carbon DisulfideVery soluble[10]
AcetoneSoluble[10]

Note: Data for this compound may vary, but Phenylacetic acid data provides a good starting point for solvent selection.

Table 2: Example Purification Yields for Phenylacetic Acid and Derivatives

Purification MethodScaleYieldReference
Distillation under reduced pressure700 g crude77.5% (first run)[7]
Column Chromatography100 mmol86%[5]
Acid-Base Extraction & Crystallization600 mL mother liquor≥85%[9]
Recrystallization from Toluene/Acetonitrile100 mg85%[4]

Experimental Protocols

Protocol 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, diethyl ether) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) to the separatory funnel.[1] Stopper the funnel and shake vigorously, periodically venting to release any pressure.

  • Separation: Allow the layers to separate. The deprotonated this compound will be in the aqueous layer as its sodium salt. Drain the lower aqueous layer into a clean flask.

  • Washing: Wash the aqueous layer with an organic solvent (e.g., dichloromethane) to remove any remaining neutral impurities.[11]

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a concentrated acid, such as hydrochloric acid (HCl), until the solution becomes strongly acidic (pH ~2).[9][11] The pure this compound will precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash it with cold water, and dry it thoroughly.

Protocol 2: Recrystallization
  • Solvent Selection: In a test tube, add a small amount of the crude solid and a few drops of a potential solvent. Heat the mixture to boiling. If the solid dissolves, allow it to cool. The ideal solvent will form abundant crystals upon cooling.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes. Hot filter the solution to remove the carbon.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 3: Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Begin eluting with the chosen solvent system, starting with a low polarity and gradually increasing it if necessary.[5]

  • Fraction Collection: Collect the eluate in fractions.

  • Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[5]

Visualizations

AcidBaseExtractionWorkflow start Crude Product in Organic Solvent add_base Add aq. NaHCO3 or NaOH Shake and Separate Layers start->add_base aq_layer Aqueous Layer (Sodium Phenyl(p-tolyl)acetate) add_base->aq_layer org_layer Organic Layer (Neutral/Basic Impurities) add_base->org_layer wash Wash Aqueous Layer with Fresh Organic Solvent aq_layer->wash acidify Acidify Aqueous Layer with conc. HCl to pH ~2 wash->acidify precipitate Precipitation of Pure Product acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry pure_product Pure this compound filter_dry->pure_product

Caption: Workflow for Acid-Base Extraction.

RecrystallizationWorkflow start Crude Solid Product dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve decolorize Add Activated Carbon (Optional) and Hot Filter dissolve->decolorize if colored cool Slowly Cool to Room Temperature, then Ice Bath dissolve->cool decolorize->cool crystallize Crystallization Occurs cool->crystallize filter_wash Vacuum Filter and Wash with Cold Solvent crystallize->filter_wash filtrate Filtrate (Impurities in Solution) filter_wash->filtrate dry Dry Crystals filter_wash->dry pure_product Pure Crystalline Product dry->pure_product

Caption: Workflow for Recrystallization.

TroubleshootingGuide start Crude Product Purification method Choose Primary Method start->method purity_check Check Purity (TLC, Melting Point) is_pure Is it Pure? purity_check->is_pure impure Product Impure is_pure->impure No pure Purification Complete is_pure->pure Yes impure->method Re-purify with different method extraction Acid-Base Extraction method->extraction recrystal Recrystallization method->recrystal chromatography Column Chromatography method->chromatography extraction->purity_check recrystal->purity_check chromatography->purity_check

Caption: Troubleshooting Decision Workflow.

References

Preventing side reactions during the synthesis of p-tolylacetic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of p-tolylacetic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to p-tolylacetic acid?

A1: The most prevalent laboratory and industrial methods for synthesizing p-tolylacetic acid include:

  • The Willgerodt-Kindler reaction starting from 4'-methylacetophenone.

  • Grignard synthesis utilizing p-tolylmagnesium bromide and carbon dioxide.

  • Hydrolysis of p-tolylacetonitrile.

Q2: I am getting a low yield in my Willgerodt-Kindler reaction. What are the likely causes?

A2: Low yields in the Willgerodt-Kindler reaction can stem from several factors. A primary cause is often incomplete hydrolysis of the intermediate thiomorpholide. Additionally, suboptimal reaction conditions during the initial formation of the thioamide, such as incorrect temperature or reaction time, can lead to a mixture of products and unreacted starting material. The presence of impurities, sometimes appearing as a red or orange oil, can also complicate purification and reduce the isolated yield[1].

Q3: My Grignard reaction for p-tolylacetic acid is failing or giving a very low yield. What should I check?

A3: The success of a Grignard reaction is highly dependent on strictly anhydrous (water-free) conditions. Traces of water will quench the Grignard reagent by protonation, forming toluene instead of the desired product. Exposure to atmospheric oxygen can also lead to the formation of undesired byproducts. Another common issue is the formation of a biphenyl impurity through a Wurtz-type coupling reaction.[2][3] Ensure all glassware is oven-dried, use anhydrous solvents, and maintain an inert atmosphere (e.g., nitrogen or argon).

Q4: During the hydrolysis of p-tolylacetonitrile, I am observing a significant amount of a neutral byproduct. What is it likely to be?

A4: The most common neutral byproduct in the hydrolysis of p-tolylacetonitrile is p-tolylacetamide. This occurs due to incomplete hydrolysis of the nitrile. The reaction proceeds in two stages: nitrile to amide, and then amide to carboxylic acid. If the reaction conditions (e.g., temperature, time, or acid/base concentration) are insufficient, the reaction may stall at the amide stage.

Troubleshooting Guides

Synthesis Route 1: Willgerodt-Kindler Reaction

This method involves the reaction of 4'-methylacetophenone with sulfur and morpholine to form a thioamide, which is subsequently hydrolyzed to p-tolylacetic acid.

Problem: Low Yield of p-Tolylacetic Acid

Possible Cause Troubleshooting Step
Incomplete hydrolysis of the intermediate phenylacetothiomorpholide.Increase the hydrolysis time and/or the concentration of the acid or base. The use of a phase transfer catalyst (PTC) like triethylbenzylammonium chloride (TEBA) can significantly reduce hydrolysis time and improve yield[4][5].
Suboptimal initial reaction conditions.Ensure the initial reaction of 4'-methylacetophenone, sulfur, and morpholine is carried out at the correct reflux temperature and for a sufficient duration. Monitor the reaction by TLC to ensure complete consumption of the starting ketone[4].
Formation of colored impurities.During workup, after acidification, wash the crude product with a saturated sodium bicarbonate solution. The p-tolylacetic acid will dissolve in the basic aqueous layer, while neutral organic impurities can be removed by extraction with a solvent like ethyl acetate. The pure acid can then be recovered by re-acidifying the aqueous layer[1].
Synthesis Route 2: Grignard Reaction

This route involves the formation of p-tolylmagnesium bromide from p-bromotoluene, followed by carboxylation with solid carbon dioxide (dry ice).

Problem: Formation of Significant Byproducts

Possible Cause Troubleshooting Step
Reaction with residual water.Ensure all glassware is rigorously dried (e.g., oven-dried and cooled under an inert atmosphere). Use anhydrous solvents (e.g., diethyl ether or THF). Calcium chloride drying tubes should be used to protect the reaction from atmospheric moisture[3].
Wurtz-type coupling leading to 4,4'-dimethylbiphenyl.This side reaction can occur between the Grignard reagent and unreacted p-bromotoluene. To minimize this, add the p-bromotoluene solution slowly to the magnesium turnings to maintain a low concentration of the alkyl halide.
Reaction with atmospheric oxygen.Perform the reaction under an inert atmosphere (nitrogen or argon) to prevent the formation of p-cresol as a byproduct.
Synthesis Route 3: Hydrolysis of p-Tolylacetonitrile

This is a direct method involving the hydrolysis of the nitrile group to a carboxylic acid, typically under acidic or basic conditions.

Problem: Incomplete Hydrolysis

Possible Cause Troubleshooting Step
Insufficient reaction time or temperature.Prolong the heating/reflux time and/or increase the reaction temperature to ensure complete conversion of the intermediate amide to the carboxylic acid. Monitor the reaction progress using TLC or GC to confirm the disappearance of the starting material and the amide intermediate.
Inadequate concentration of acid or base.Ensure a sufficient molar excess of the hydrolyzing agent (e.g., sulfuric acid or sodium hydroxide) is used to drive the reaction to completion.

Quantitative Data Summary

The following table summarizes typical yields for the different synthetic routes to p-tolylacetic acid.

Synthetic Route Starting Material Reported Yield Purity Reference
Willgerodt-Kindler4'-Methylacetophenone22-84%Crystalline solid[1][6]
Grignard Reactionp-Bromotoluene~55%High after recrystallization[3]
Nitrile Hydrolysisp-Tolylacetonitrile86.10%99.80%[7]

Experimental Protocols

Protocol 1: Willgerodt-Kindler Synthesis of p-Tolylacetic Acid
  • Thioamide Formation: In a round-bottom flask equipped with a reflux condenser, combine 4'-methylacetophenone (10 mmol), sulfur (20 mmol), and morpholine (30 mmol). Heat the mixture to reflux at 120-130°C for 8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Hydrolysis: Cool the reaction mixture and add a 20% aqueous solution of sodium hydroxide. For an improved procedure, add a phase transfer catalyst such as triethylbenzylammonium chloride (TEBA) (0.05 mmol). Heat the mixture at 100°C for 8 hours, or until the hydrolysis is complete as indicated by TLC.

  • Workup and Purification: Cool the mixture and acidify with dilute hydrochloric acid to a pH of 2. The crude p-tolylacetic acid will precipitate. For further purification, dissolve the crude product in a 10% sodium bicarbonate solution, wash with ethyl acetate to remove neutral impurities, and then re-acidify the aqueous layer with HCl to precipitate the pure p-tolylacetic acid. Filter the solid, wash with cold water, and dry.[4][5]

Protocol 2: Grignard Synthesis of p-Tolylacetic Acid
  • Grignard Reagent Formation: Place magnesium turnings in an oven-dried, two-necked round-bottom flask fitted with a reflux condenser (with a calcium chloride drying tube) and a dropping funnel. Add a small crystal of iodine. Add a solution of p-bromotoluene in anhydrous diethyl ether or THF dropwise from the dropping funnel to initiate the reaction. Once the reaction starts, add the remaining p-bromotoluene solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Carboxylation: Cool the Grignard reagent in an ice bath. In a separate beaker, crush a significant excess of dry ice. Slowly and carefully pour the Grignard solution onto the crushed dry ice with stirring.

  • Workup and Purification: Allow the mixture to warm to room temperature as the excess CO2 sublimes. Add dilute hydrochloric acid to the resulting salt to protonate the carboxylate. Extract the p-tolylacetic acid with an organic solvent. Wash the organic layer with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization.[3]

Protocol 3: Hydrolysis of p-Tolylacetonitrile
  • Reaction Setup: In a four-necked flask, add water and then slowly add concentrated sulfuric acid with stirring and cooling.

  • Hydrolysis: Heat the sulfuric acid solution to 90°C. Slowly add p-tolylacetonitrile dropwise while maintaining the temperature between 90-150°C.

  • Workup and Purification: Once the reaction is complete, cool the mixture to 80°C. Add toluene and stir, then separate the organic phase. Extract the aqueous phase with additional toluene. Combine the organic phases and wash with water. Cool the toluene solution to 3-5°C to crystallize the p-tolylacetic acid. Filter the white crystals and air dry.[7]

Visualizations

Willgerodt_Kindler_Workflow cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Hydrolysis 4_Methylacetophenone 4'-Methylacetophenone Thioamide_Intermediate p-Tolylacetothiomorpholide 4_Methylacetophenone->Thioamide_Intermediate Reflux Sulfur_Morpholine Sulfur + Morpholine Sulfur_Morpholine->Thioamide_Intermediate p_Tolylacetic_Acid p-Tolylacetic Acid Thioamide_Intermediate->p_Tolylacetic_Acid Heat Hydrolysis_Reagent NaOH / H2O Hydrolysis_Reagent->p_Tolylacetic_Acid

Caption: Workflow for the Willgerodt-Kindler synthesis of p-tolylacetic acid.

Grignard_Synthesis_Side_Reactions p_Bromotoluene p-Bromotoluene Grignard_Reagent p-Tolylmagnesium Bromide p_Bromotoluene->Grignard_Reagent Wurtz_Coupling 4,4'-Dimethylbiphenyl (Byproduct) p_Bromotoluene->Wurtz_Coupling Mg Mg Mg->Grignard_Reagent Product p-Tolylacetic Acid Grignard_Reagent->Product Desired Path Toluene Toluene (Byproduct) Grignard_Reagent->Toluene Side Reaction p_Cresol p-Cresol (Byproduct) Grignard_Reagent->p_Cresol Side Reaction Grignard_Reagent->Wurtz_Coupling Side Reaction CO2 1. CO2 (Dry Ice) 2. H3O+ CO2->Product H2O Water (Moisture) H2O->Toluene O2 Oxygen (Air) O2->p_Cresol

Caption: Grignard synthesis of p-tolylacetic acid and potential side reactions.

Nitrile_Hydrolysis_Pathway Nitrile p-Tolylacetonitrile Amide p-Tolylacetamide (Intermediate/Byproduct) Nitrile->Amide H2O / H+ or OH- Carboxylic_Acid p-Tolylacetic Acid (Final Product) Amide->Carboxylic_Acid H2O / H+ or OH- (Further Hydrolysis)

References

Technical Support Center: Scaling Up 4-Methylphenylacetic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up the production of 4-methylphenylacetic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common and scalable synthesis route for 4-methylphenylacetic acid?

A1: The most common industrial method is the hydrolysis of 4-methylphenylacetonitrile (also known as p-tolylacetonitrile).[1][2] This process can be carried out under either acidic or alkaline conditions and is favored for its operational simplicity and scalability.[1] Acid-catalyzed hydrolysis is often preferred as it can lead to higher yields, typically in the range of 75-85%.[3]

Q2: My reaction yield is lower than expected during scale-up. What are the potential causes and solutions?

A2: Low yield is a common issue when moving from a lab to a larger scale. Several factors could be responsible:

  • Inadequate Heat Management: The hydrolysis of nitriles is often exothermic.[3][4] Poor heat dissipation in larger reactors can lead to localized overheating, causing side reactions and degradation of the product.[4] Ensure your reactor's cooling system is sufficient for the larger volume.

  • Inefficient Mixing: Inadequate agitation can result in poor mass transfer between reactants, leading to an incomplete reaction.[4][5] What works for a magnetic stir bar in a flask may not be effective in a large vessel. Evaluate the stirrer design and speed to ensure homogeneity.

  • Improper Reagent Addition: The rate of addition of the nitrile to the acid or base is critical. A rapid addition can cause the reaction to become too vigorous and uncontrolled.[3] A slow, controlled addition, especially at elevated temperatures, is recommended.[3]

  • Side Reactions: In alkaline hydrolysis, the formation of high-boiling point polymers can reduce the yield.[3] Acid hydrolysis is generally less prone to this specific issue.[3]

Q3: I am observing significant impurities in my final product. How can I improve its purity?

A3: Impurity levels can increase during scale-up due to amplified side reactions.[4] Consider the following purification strategies:

  • Recrystallization: This is a common and effective method for purifying 4-methylphenylacetic acid. Solvents such as heptane or water can be used.[1][6] However, due to its low solubility in water even at high temperatures, water may not be the most efficient choice for large-scale recrystallization.[3]

  • Two-Step Purification Process: A more robust method involves converting the crude acid into its salt form.[3]

    • Neutralize the crude product with a base (e.g., NaOH) to form the sodium salt, which is water-soluble.

    • Treat the solution with activated carbon to adsorb organic impurities and colored bodies.[3]

    • Filter the solution to remove the carbon and any insoluble impurities.

    • Acidify the filtrate with a mineral acid (e.g., HCl or H2SO4) to a pH of 1-4, which will precipitate the purified 4-methylphenylacetic acid.[3]

    • The purified solid can then be filtered, washed with water, and dried.[3]

Q4: What are the key safety considerations when scaling up production?

A4: While 4-methylphenylacetic acid has low acute toxicity, handling large quantities of the reagents and products requires strict safety protocols.[2]

  • Corrosive Reagents: The use of concentrated acids (like sulfuric acid) or strong bases necessitates the use of corrosion-resistant equipment and appropriate personal protective equipment (PPE), including gloves, goggles, and face shields.[7][8]

  • Exothermic Reaction: Be prepared for a significant heat release, especially during the addition of the nitrile to the acid.[3] Ensure a reliable cooling system and temperature monitoring are in place to prevent runaway reactions.[4]

  • Ventilation: Ensure adequate ventilation to avoid inhalation of any volatile reagents or dust from the final product.[7] Eyewash stations and safety showers should be readily accessible.[7]

Data Presentation: Reaction Parameters

The following tables summarize typical reaction conditions and outcomes for the acid-catalyzed hydrolysis of 4-methylphenylacetonitrile based on published examples.

Table 1: Example Reaction Conditions for Acid Hydrolysis

ParameterValueSource
Starting Material4-methylphenylacetonitrile[3]
Hydrolysis Agent30-70% Sulfuric Acid (H₂SO₄)[3]
Reaction Temperature90 - 150 °C[3]
Addition MethodSlow, dropwise addition of nitrile to acid[3]
Reaction Time5 - 6 hours (after addition)[3]

Table 2: Reported Yield and Purity

MetricValueSource
Yield80 - 86%[3]
Purity (by GC)> 99.7%[3]
Melting Point88 - 92.5 °C[1][3][9]

Experimental Protocols

Protocol 1: Synthesis via Acid-Catalyzed Hydrolysis

This protocol is a generalized procedure based on common industrial methods.[3]

  • Preparation: In a suitable reactor equipped with a stirrer, thermometer, addition funnel, and reflux condenser, prepare a 30-70% solution of sulfuric acid in water.

  • Heating: Heat the acid solution to 90°C with stirring.

  • Nitrile Addition: Slowly add 4-methylphenylacetonitrile dropwise to the heated acid solution. Control the addition rate to maintain the reaction temperature between 90°C and 150°C. The reaction is exothermic.

  • Reflux: Once the addition is complete, maintain the reaction mixture at reflux for 5-6 hours, or until monitoring (e.g., by GC) shows the residual nitrile content is less than 1%.

  • Cooling & Separation: Cool the reaction mixture. The crude 4-methylphenylacetic acid may separate as an oil or solid. Separate the product layer from the aqueous acid layer.

Protocol 2: Purification of Crude 4-Methylphenylacetic Acid

This protocol details the purification via salt formation and precipitation.[3]

  • Neutralization: Dissolve the crude product in an appropriate solvent (e.g., toluene). Neutralize with an aqueous solution of sodium hydroxide (NaOH) to a pH of 7.5-10. The sodium salt of 4-methylphenylacetic acid will move to the aqueous layer.

  • Decolorization: Separate the aqueous layer and heat to 50-90°C. Add a quantity of activated carbon, stir for a period to allow for adsorption of impurities, and then filter the hot solution to remove the carbon.

  • Acidification & Precipitation: Cool the filtrate and slowly add a mineral acid (e.g., HCl or H₂SO₄) with stirring until the pH reaches 1-4. The purified 4-methylphenylacetic acid will precipitate out as a white solid.

  • Isolation: Filter the precipitated solid.

  • Washing: Wash the filter cake with water 1-3 times to remove residual inorganic salts.

  • Drying: Dry the purified product, for example, by air-drying at room temperature (20-30°C).[3]

Visualizations

Synthesis and Purification Workflow

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage A Raw Materials (4-Methylphenylacetonitrile, H₂SO₄, Water) B Acid Hydrolysis (90-150°C) A->B C Crude Product Separation B->C D Neutralization (NaOH) C->D Transfer Crude Product E Decolorization (Activated Carbon) D->E F Acidification (HCl/H₂SO₄) E->F G Filtration & Washing F->G H Drying G->H I Final Product (>99.7% Purity) H->I

Caption: Overall workflow for the synthesis and purification of 4-methylphenylacetic acid.

Troubleshooting Decision Tree for Low Yield

G Start Low Yield Encountered Q1 Is reaction temperature stable and within 90-150°C range? Start->Q1 Sol1 Action: Improve reactor cooling efficiency. Verify thermocouple accuracy. Q1->Sol1 No Q2 Is mixing adequate? (No dead zones) Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Action: Increase stirrer speed. Evaluate impeller design for the vessel size. Q2->Sol2 No Q3 Was nitrile addition rate slow and controlled? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Action: Implement a programmed addition protocol using a dosing pump. Q3->Sol3 No End Yield Improved Q3->End Yes A3_Yes Yes A3_No No Sol3->End

Caption: A decision tree for troubleshooting common causes of low yield during scale-up.

References

Technical Support Center: Effective Separation of Substituted Phenylacetic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively separating isomers of substituted phenylacetic acids. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for common separation techniques.

Troubleshooting Guides

This section addresses specific issues that may arise during the separation of substituted phenylacetic acid isomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Issue: Poor Peak Resolution or No Separation

  • Question: My chiral HPLC method is not separating the enantiomers of my substituted phenylacetic acid, or the peaks are poorly resolved. What should I do?

  • Answer: Poor resolution in chiral HPLC can stem from several factors. A systematic approach to troubleshooting is recommended.

    • Column Selection: The choice of chiral stationary phase (CSP) is critical. Not all CSPs are effective for all racemates. It is advisable to screen a variety of columns with different chiral selectors (e.g., polysaccharide-based, protein-based, Pirkle-type).[1][2]

    • Mobile Phase Composition: The mobile phase composition, including the organic modifier, additives, and pH, significantly impacts selectivity.[2][3]

      • For normal-phase chromatography, vary the ratio of the non-polar solvent (e.g., hexane, heptane) to the alcohol modifier (e.g., isopropanol, ethanol).[3]

      • For reversed-phase chromatography, adjust the ratio of aqueous buffer to organic modifier (e.g., acetonitrile, methanol).[2]

      • For acidic analytes like phenylacetic acids, the addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid, acetic acid) to the mobile phase can improve peak shape and resolution.[3]

    • Temperature: Temperature can influence enantioselectivity. Experiment with running the column at different temperatures (e.g., 10°C, 25°C, 40°C) to see if resolution improves.

    • Flow Rate: Lowering the flow rate can sometimes increase resolution, although it will also increase the run time.

Issue: Peak Splitting

  • Question: I am observing split peaks for my analyte on the chromatogram. What could be the cause?

  • Answer: Peak splitting can be caused by several issues, ranging from problems with the column to the sample itself.[4][5][6]

    • Column Issues: A void at the column inlet, a blocked frit, or contamination of the stationary phase can disrupt the flow path and cause peak splitting.[4][5] If you suspect column contamination, a regeneration procedure with strong solvents like DMF or DCM might restore performance for immobilized CSPs.[6] Caution: Do not use these solvents with coated polysaccharide columns as it will cause irreversible damage.[6]

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak distortion. Whenever possible, dissolve the sample in the mobile phase.

    • Co-elution: The split peak might actually be two different components eluting very close together. Try injecting a smaller volume to see if the peaks resolve.[4]

Diastereomeric Salt Crystallization

Issue: No Crystals Form, or an Oil/Amorphous Solid Precipitates

  • Question: I've mixed my racemic phenylacetic acid with a chiral resolving agent, but I'm getting an oil instead of crystals. What's wrong?

  • Answer: The formation of an oil or amorphous solid, a phenomenon known as "oiling out," is a common problem in crystallization and often relates to issues with supersaturation or solvent choice.[7][8]

    • Inappropriate Solvent: The chosen solvent may be too good at dissolving both diastereomeric salts, preventing crystallization.[7] A suitable solvent should have a significant difference in solubility for the two diastereomers.[7][9] A thorough solvent screen with a range of polarities is recommended.[7]

    • High Supersaturation: If the solution is too concentrated, the salts may precipitate too quickly, leading to an oil.[7][8] Try using a more dilute solution or a slower cooling rate.[8]

    • Impurities: Impurities in the racemic acid or the resolving agent can inhibit crystal formation. Ensure the purity of your starting materials.[7]

Issue: Low Diastereomeric Excess (d.e.) of the Crystallized Salt

  • Question: My crystals have formed, but the diastereomeric excess is low. How can I improve the purity?

  • Answer: Low diastereomeric excess indicates that the crystallization is not selective enough.

    • Suboptimal Solvent: The solvent system may not be effectively differentiating between the two diastereomers. A comprehensive solvent screen is essential to find a solvent that maximizes the solubility difference.[7]

    • Rapid Crystallization: Fast cooling can trap the more soluble diastereomer within the crystal lattice of the less soluble one.[7] A slower, more controlled cooling process is recommended.

    • Recrystallization: A single crystallization is often not enough to achieve high purity. One or more recrystallization steps are typically necessary to enrich the desired diastereomer.[10]

Enzymatic Resolution

Issue: Low Enantioselectivity (Low e.e. of Product or Unreacted Substrate)

  • Question: The enzymatic resolution of my substituted phenylacetic acid is showing low enantioselectivity. How can I improve it?

  • Answer: Low enantioselectivity in an enzymatic reaction can be addressed by optimizing several parameters.

    • Enzyme Selection: The inherent selectivity of the enzyme for your specific substrate is the most critical factor. It is highly recommended to screen a variety of enzymes (e.g., different lipases, esterases) to find one with high enantioselectivity.[11]

    • Reaction Temperature: Temperature can have a significant effect on enantioselectivity. Often, lowering the reaction temperature can increase the enantiomeric ratio (E), although it will also slow down the reaction rate.[11]

    • Solvent Choice: The organic solvent used in the reaction can influence the enzyme's conformation and, consequently, its activity and selectivity.[11] Screening different organic solvents is advisable.

    • pH (for aqueous systems): If the reaction is performed in an aqueous buffer, the pH should be optimized as it can affect the ionization state of both the substrate and the enzyme's active site residues.

Data Presentation

The following tables summarize representative quantitative data for the separation of phenylacetic acid isomers using different techniques.

Table 1: Diastereomeric Salt Crystallization of α-(Phenoxy)phenylacetic Acid Derivatives

Chiral Resolving AgentMolar Equivalent of Resolving AgentOptical Purity (% ee) of Desired Enantiomer
Chiral Amine< 0.5> 90%
Chiral Amine~ 0.48> 95%
Chiral Amine~ 0.47> 97%
Chiral Amine~ 0.45> 98%

Data adapted from a study on α-(phenoxy)phenylacetic acid derivatives. The theoretical maximum yield for a classical resolution is 50%. Using less than 0.5 molar equivalents of the resolving agent can surprisingly lead to higher enantiomeric excess.[12]

Table 2: Chiral HPLC Separation of Representative Phenylacetic Acid Derivatives

CompoundChiral Stationary PhaseMobile PhaseResolution (Rs)
FlurbiprofenChiralcel OD-Hn-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1)2.5
IbuprofenChiralpak AD-Hn-Hexane/Ethanol/Trifluoroacetic Acid (95:5:0.1)1.8
KetoprofenChiralcel OJ-Hn-Hexane/Isopropanol/Trifluoroacetic Acid (80:20:0.1)3.1

Note: This table provides illustrative examples. Optimal conditions will vary depending on the specific substituted phenylacetic acid.

Experimental Protocols

Protocol 1: Diastereomeric Salt Crystallization

This protocol provides a general procedure for the resolution of a racemic substituted phenylacetic acid using a chiral amine as the resolving agent.

  • Salt Formation:

    • Dissolve the racemic substituted phenylacetic acid in a suitable solvent (e.g., ethanol, methanol, isopropanol).

    • Add 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine).

    • Heat the mixture gently until all solids dissolve.[12]

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. For some systems, further cooling in an ice bath or refrigerator may be necessary.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt.

  • Isolation and Purification:

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • The enantiomeric purity of the crystallized salt can be improved by one or more recrystallizations.

  • Liberation of the Free Acid:

    • Dissolve the purified diastereomeric salt in water.

    • Acidify the solution with a strong acid (e.g., HCl) to precipitate the enantiomerically enriched phenylacetic acid.

    • Collect the solid by filtration, wash with water, and dry.

  • Analysis:

    • Determine the enantiomeric excess of the resolved acid by chiral HPLC or by forming a derivative with a chiral alcohol and analyzing by NMR.

Protocol 2: Chiral HPLC Method Development

This protocol outlines a systematic approach to developing a chiral HPLC method for the separation of substituted phenylacetic acid enantiomers.

  • Column and Mobile Phase Screening:

    • Begin by screening a set of complementary chiral stationary phases (e.g., Chiralcel OD-H, Chiralpak AD-H, Chiralcel OJ-H).[3]

    • For each column, test a few standard mobile phases. For normal phase, common mobile phases consist of hexane or heptane with an alcohol modifier like isopropanol or ethanol.[3]

    • For acidic compounds like phenylacetic acids, add 0.1% trifluoroacetic acid or acetic acid to the mobile phase to improve peak shape.[3]

  • Optimization:

    • Once a column and mobile phase system that shows some separation is identified, optimize the mobile phase composition by systematically varying the ratio of the components.

    • Investigate the effect of temperature on the separation.

    • Optimize the flow rate to achieve the best balance between resolution and analysis time.

  • Method Validation:

    • Once optimal conditions are found, validate the method for parameters such as linearity, precision, accuracy, and robustness.

Protocol 3: Enzymatic Resolution

This protocol describes a general method for the lipase-catalyzed kinetic resolution of a substituted phenylacetic acid ester.

  • Reaction Setup:

    • Dissolve the racemic substituted phenylacetic acid ester in an appropriate organic solvent (e.g., toluene, hexane).

    • Add a lipase preparation (e.g., Candida antarctica lipase B, often immobilized as Novozym 435).

    • Add a stoichiometric amount of water or an alcohol as a nucleophile.

  • Reaction Monitoring:

    • Incubate the reaction mixture at a controlled temperature with gentle agitation.

    • Monitor the progress of the reaction by taking small aliquots at different time points and analyzing them by chiral HPLC to determine the enantiomeric excess of the remaining ester and the product acid.

  • Work-up and Isolation:

    • When the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the enzyme.

    • Separate the unreacted ester from the product acid by extraction or chromatography.

  • Analysis:

    • Determine the enantiomeric excess of both the recovered ester and the product acid.

Visualizations

experimental_workflow cluster_crystallization Diastereomeric Salt Crystallization racemic_acid Racemic Phenylacetic Acid diastereomeric_salts Mixture of Diastereomeric Salts racemic_acid->diastereomeric_salts resolving_agent Chiral Resolving Agent resolving_agent->diastereomeric_salts crystallization Crystallization diastereomeric_salts->crystallization filtration Filtration crystallization->filtration pure_salt Enriched Diastereomeric Salt filtration->pure_salt mother_liquor Mother Liquor filtration->mother_liquor acidification Acidification pure_salt->acidification pure_enantiomer Pure Enantiomer acidification->pure_enantiomer

Caption: Workflow for Diastereomeric Salt Crystallization.

hplc_troubleshooting start Poor Peak Resolution in Chiral HPLC change_column Screen Different CSPs start->change_column optimize_mobile_phase Optimize Mobile Phase (Solvent Ratio, Additives) start->optimize_mobile_phase adjust_temp Adjust Temperature start->adjust_temp adjust_flow Adjust Flow Rate start->adjust_flow success Resolution Achieved change_column->success optimize_mobile_phase->success adjust_temp->success adjust_flow->success

Caption: Troubleshooting Logic for Poor HPLC Resolution.

Frequently Asked Questions (FAQs)

  • Q1: Which separation method is the best?

    • A1: The "best" method depends on several factors, including the specific properties of the substituted phenylacetic acid, the scale of the separation, and the available resources. Chiral chromatography is often used for analytical purposes and small-scale preparative separations. Diastereomeric salt crystallization is a classical and often scalable method, but it can be time-consuming to develop. Enzymatic resolution can be highly selective and environmentally friendly but requires screening for a suitable enzyme.

  • Q2: How do I choose a chiral resolving agent for diastereomeric salt crystallization?

    • A2: The choice of resolving agent is largely empirical. Common choices for resolving acidic compounds like phenylacetic acids are chiral amines such as (R)- or (S)-α-phenylethylamine, brucine, or strychnine. It is often necessary to screen several resolving agents to find one that forms diastereomeric salts with a significant difference in solubility.

  • Q3: Can I use supercritical fluid chromatography (SFC) for chiral separations of phenylacetic acids?

    • A3: Yes, chiral SFC is a powerful technique for enantioselective separations and is often faster than HPLC. The same chiral stationary phases used in HPLC can typically be used in SFC.

  • Q4: What is a "memory effect" in chiral HPLC?

    • A4: A memory effect can occur when additives in the mobile phase, such as acids or bases, are strongly adsorbed to the stationary phase. This can affect the retention and selectivity of subsequent analyses, even after the mobile phase has been changed. Thoroughly flushing the column between methods is important to minimize this effect.

  • Q5: What is the maximum theoretical yield for a classical resolution by diastereomeric salt crystallization?

    • A5: For a classical resolution of a racemic mixture, the maximum theoretical yield for a single enantiomer is 50%, as the other enantiomer is typically discarded or needs to be racemized and recycled.[12]

References

Methods to avoid decarboxylation during the purification of phenylacetic acids.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize decarboxylation during the purification of phenylacetic acids and their derivatives.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a problem during the purification of phenylacetic acids?

A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For phenylacetic acids, this results in the formation of toluene or substituted toluene derivatives, leading to product loss and contamination of the final product. The reaction is often initiated by heat and can be catalyzed by acidic or basic conditions.

Q2: What are the primary factors that promote the decarboxylation of phenylacetic acids?

A2: The main factors promoting decarboxylation are:

  • Heat: Elevated temperatures significantly accelerate the rate of decarboxylation.

  • pH: Both strongly acidic and alkaline conditions can catalyze the reaction. The phenylacetate anion is more susceptible to decarboxylation than the protonated acid under certain conditions.[1]

  • Presence of Catalysts: Certain metal ions and mineral surfaces can catalyze decarboxylation, particularly at higher temperatures.[2][3]

Q3: At what temperatures does decarboxylation of phenylacetic acid become significant?

A3: Significant thermal decarboxylation of phenylacetic acid generally occurs at high temperatures. For example, studies on the thermal decomposition in the gas phase have been conducted at temperatures ranging from 587 to 722°C. In hydrothermal conditions (high temperature and pressure water), decarboxylation is observed at 300°C.[1] While lower than these extreme conditions, prolonged heating at the boiling points of high-boiling point solvents during purification can still lead to measurable product loss.

Q4: How does the molecular structure of a substituted phenylacetic acid affect its stability towards decarboxylation?

A4: The electronic properties of substituents on the phenyl ring can influence the rate of decarboxylation. Electron-withdrawing groups can stabilize the benzylic carbanion intermediate formed during some decarboxylation pathways, potentially increasing the reaction rate. Conversely, electron-donating groups may decrease the rate. The specific mechanism of decarboxylation (e.g., via a zwitterion or a carbanion) will determine the precise effect of a given substituent.[1]

Section 2: Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of phenylacetic acids.

Problem Potential Cause Troubleshooting Solution
Low yield of purified phenylacetic acid. Decarboxylation due to excessive heat during solvent removal or distillation.- Use a rotary evaporator with a low-temperature water bath and a high-efficiency vacuum to remove solvents. - For thermally sensitive compounds, avoid distillation altogether and opt for crystallization or chromatography at room temperature.
Presence of toluene or substituted toluene impurities in the final product. Decarboxylation has occurred during the workup or purification steps.- Review all heating steps and minimize both the temperature and duration of heating. - Ensure that pH excursions into highly acidic or basic conditions are minimized in time and temperature. - Re-purify the product using a low-temperature method such as recrystallization from a suitable solvent system or flash chromatography.
The product "oils out" during recrystallization instead of forming crystals. The solubility of the compound is too high in the chosen solvent at the lower temperature, or the cooling is too rapid.- Try a different solvent or a solvent mixture (e.g., ethyl acetate/hexane, toluene/heptane). - Ensure slow cooling to promote crystal formation. Seeding with a small crystal of the pure compound can also help induce crystallization.
Discoloration of the product after purification. Presence of colored impurities or degradation products.- During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. Be aware that this may slightly reduce the yield. - Multiple recrystallizations may be necessary to achieve a colorless product.

Section 3: Quantitative Data on Decarboxylation

The following table summarizes the apparent first-order rate constants for the decarboxylation of phenylacetic acid and its anion in water under hydrothermal conditions. It is important to note that these conditions are extreme and rates will be significantly lower under typical laboratory purification conditions.

Species Temperature (°C) Pressure (bar) Apparent Rate Constant (k, h⁻¹) Apparent Rate Constant (k, s⁻¹)
Phenylacetic Acid (undissociated)30010340.044 ± 0.005(1.2 ± 0.14) x 10⁻⁵
Phenylacetate Anion30010340.145 ± 0.02(4.0 ± 0.56) x 10⁻⁵
Data sourced from Glein et al. (2020)[1]

Section 4: Experimental Protocols to Minimize Decarboxylation

Protocol 1: Low-Temperature Recrystallization

This protocol is designed to purify phenylacetic acids that are solid at room temperature while minimizing thermal stress.

  • Solvent Selection: Choose a solvent or solvent system in which the phenylacetic acid has high solubility at a moderately elevated temperature (e.g., 40-60°C) and low solubility at low temperatures (0-5°C). Suitable solvents can include water, toluene, or mixtures like ethyl acetate/hexanes.

  • Dissolution: In a flask, add the crude phenylacetic acid and a minimal amount of the chosen solvent. Gently warm the mixture on a water bath to a temperature no higher than 60°C with stirring until the solid is completely dissolved. Avoid boiling the solvent if possible.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly, then add a small amount of activated charcoal. Gently heat the mixture for a few minutes before proceeding to hot filtration.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, filter the hot solution quickly through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold solvent. Dry the crystals under vacuum at a low temperature (e.g., room temperature to 40°C).

Protocol 2: Purification via Acid-Base Extraction

This method is useful for removing neutral or basic impurities and avoids high temperatures.

  • Dissolution: Dissolve the crude phenylacetic acid in a suitable organic solvent such as ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as a saturated sodium bicarbonate solution. The phenylacetic acid will move into the aqueous layer as its sodium salt, leaving non-acidic impurities in the organic layer. Repeat the extraction to ensure complete transfer.

  • Aqueous Layer Wash: Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral or basic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a dilute strong acid (e.g., 1M HCl) with stirring until the pH is acidic (pH ~2). The phenylacetic acid will precipitate out of the solution.

  • Isolation: Collect the precipitated phenylacetic acid by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold water to remove any residual salts. Dry the purified product under vacuum at a low temperature.

Protocol 3: Flash Chromatography at Room Temperature

This technique is suitable for purifying phenylacetic acids that are difficult to crystallize or when a very high purity is required.

  • Stationary and Mobile Phase Selection: Use silica gel as the stationary phase. Select a mobile phase (typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate) that gives a good separation of the phenylacetic acid from its impurities on a TLC plate (aim for an Rf value of ~0.3 for the product). Adding a small amount of acetic or formic acid to the mobile phase can help to reduce tailing of the acidic product on the silica gel.

  • Column Packing: Pack a chromatography column with a slurry of silica gel in the mobile phase.

  • Sample Loading: Dissolve the crude phenylacetic acid in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure phenylacetic acid.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator with a low-temperature water bath.

Section 5: Visualizations

Decarboxylation Mechanisms

G cluster_thermal Thermal Decarboxylation cluster_acid Acid-Catalyzed Decarboxylation cluster_base Base-Mediated Decarboxylation PAA_thermal Phenylacetic Acid TS_thermal Transition State PAA_thermal->TS_thermal Heat Heat_thermal High Temperature Toluene_thermal Toluene TS_thermal->Toluene_thermal CO2_thermal CO₂ TS_thermal->CO2_thermal PAA_acid Phenylacetic Acid Protonated_PAA Protonated Intermediate PAA_acid->Protonated_PAA + H⁺ H_plus H⁺ Benzyl_Cation Benzyl Cation Protonated_PAA->Benzyl_Cation - CO₂ CO2_acid CO₂ Toluene_acid Toluene Benzyl_Cation->Toluene_acid - H⁺ PAA_base Phenylacetic Acid Anion Phenylacetate Anion PAA_base->Anion + OH⁻ - H₂O OH_minus OH⁻ Benzyl_Anion Benzyl Anion Anion->Benzyl_Anion Heat - CO₂ CO2_base CO₂ Toluene_base Toluene Benzyl_Anion->Toluene_base + H⁺ (from solvent)

Caption: Mechanisms of phenylacetic acid decarboxylation.

Experimental Workflow for Low-Temperature Purification

G start Crude Phenylacetic Acid dissolve Dissolve in minimal hot solvent (<60°C) start->dissolve charcoal Add activated charcoal (optional for color removal) dissolve->charcoal filter_hot Hot filtration to remove insoluble impurities/charcoal dissolve->filter_hot if no charcoal needed charcoal->filter_hot cool_slow Slowly cool to room temperature, then in an ice bath filter_hot->cool_slow filter_cold Vacuum filter to collect crystals cool_slow->filter_cold wash Wash with ice-cold solvent filter_cold->wash dry Dry under vacuum at low temperature wash->dry end Pure Phenylacetic Acid dry->end

Caption: Workflow for low-temperature recrystallization.

Logical Flow for Choosing a Purification Method

G rect_node rect_node start Is the compound thermally stable? is_solid Is the compound a solid? start->is_solid No distillation Vacuum Distillation (use with caution) start->distillation Yes impurities_acidic Are impurities neutral/basic? is_solid->impurities_acidic Yes chromatography Flash Chromatography is_solid->chromatography No is_crystalline Is it easily crystallized? recrystallization Low-Temperature Recrystallization is_crystalline->recrystallization Yes is_crystalline->chromatography No impurities_acidic->is_crystalline No extraction Acid-Base Extraction impurities_acidic->extraction Yes

Caption: Decision tree for selecting a purification method.

References

Validation & Comparative

Validating the Structure of Phenyl(p-tolyl)acetic acid: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers on the structural elucidation of Phenyl(p-tolyl)acetic acid using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This document provides a comparative analysis with structurally related compounds, detailed experimental protocols, and predictive data to facilitate the validation of its chemical structure.

In the process of drug discovery and development, unequivocal structural confirmation of newly synthesized compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for the structural elucidation of organic molecules in solution. This guide focuses on the validation of the this compound structure through a detailed examination of its expected ¹H and ¹³C NMR spectral data.

Notably, a comprehensive search of available scientific literature and databases did not yield experimental ¹H and ¹³C NMR data for this compound. Consequently, this guide presents a comparative analysis with structurally similar compounds: Phenylacetic acid and Diphenylacetic acid. By examining the spectral data of these analogues, we can predict the chemical shifts and splitting patterns for this compound, providing a robust framework for its structural validation upon synthesis.

Comparative Analysis of ¹H NMR Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule. The table below compares the experimental ¹H NMR data for Phenylacetic acid and Diphenylacetic acid and presents the predicted values for this compound. The predictions are based on the additive effects of the additional aromatic ring and the methyl substituent.

Compound Aromatic Protons (δ, ppm) Methine Proton (α-H) (δ, ppm) Methylene Protons (α-H) (δ, ppm) Methyl Protons (-CH₃) (δ, ppm) Carboxylic Acid Proton (-COOH) (δ, ppm)
Phenylacetic acid 7.24-7.36 (m, 5H)-3.64 (s, 2H)-~11-12 (br s)
Diphenylacetic acid 7.28-7.33 (m, 10H)[1]5.05 (s, 1H)[1]--~11-12 (br s)
This compound (Predicted) ~7.1-7.4 (m, 9H)~5.0 (s, 1H)-~2.3 (s, 3H)~11-12 (br s)

The introduction of a second aromatic ring in Diphenylacetic acid shifts the alpha-proton from a methylene group in Phenylacetic acid to a methine proton with a significant downfield shift to approximately 5.05 ppm.[1] A similar methine proton is expected for this compound. The tolyl group's methyl protons are predicted to appear as a singlet around 2.3 ppm, a characteristic chemical shift for methyl groups attached to an aromatic ring. The aromatic region of this compound is expected to be more complex than that of Phenylacetic acid and Diphenylacetic acid due to the presence of two different phenyl groups.

Comparative Analysis of ¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of a molecule. The following table compares the experimental ¹³C NMR data for Phenylacetic acid and Diphenylacetic acid with the predicted chemical shifts for this compound.

Compound Carboxylic Acid Carbon (-COOH) (δ, ppm) Methine/Methylene Carbon (α-C) (δ, ppm) Aromatic Carbons (δ, ppm) Methyl Carbon (-CH₃) (δ, ppm)
Phenylacetic acid 177.8841.01127.33, 128.61, 129.34, 133.18-
Diphenylacetic acid 178.67[1]56.95[1]127.51, 128.66, 137.83[1]-
This compound (Predicted) ~178-179~56-57~127-140 (multiple signals)~21

The alpha-carbon is significantly shifted downfield from 41.01 ppm in Phenylacetic acid to 56.95 ppm in Diphenylacetic acid due to the substitution of a hydrogen with a phenyl group.[1] A similar downfield shift is predicted for the alpha-carbon of this compound. The carboxylic acid carbon is expected to have a chemical shift in the range of 178-179 ppm. The aromatic region will show a greater number of signals for this compound compared to the other two compounds due to its lower symmetry. The methyl carbon of the tolyl group is predicted to have a chemical shift of approximately 21 ppm.

Experimental Protocols

To acquire high-quality ¹H and ¹³C NMR spectra for the validation of the this compound structure, the following experimental protocol is recommended:

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: A standard single-pulse sequence.

  • Acquisition Parameters:

    • Spectral Width: -2 to 14 ppm.

    • Number of Scans: 16-64 (depending on sample concentration).

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the spectrum using the TMS signal.

    • Integrate the signals to determine the relative number of protons.

3. ¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

  • Acquisition Parameters:

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation Delay: 2-5 seconds.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum.

    • Calibrate the spectrum using the solvent signal or TMS.

Visualizing Structural Information and Workflow

The following diagrams illustrate the structure of this compound with key atoms numbered for NMR assignment and the logical workflow for its structural validation.

Caption: Structure of this compound with atom numbering for NMR analysis.

NMR_Validation_Workflow A Synthesize and Purify This compound B Acquire 1H and 13C NMR Spectra A->B C Process and Analyze Spectra (Chemical Shift, Integration, Splitting) B->C F Assign Signals to Specific Atoms in the Structure C->F I Consistent? C->I D Compare Experimental Data with Predicted Values D->I E Compare with Spectra of Analogues (Phenylacetic acid, Diphenylacetic acid) E->I G Structure Validated F->G H Structure Inconsistent I->G Yes I->H No

Caption: Workflow for the structural validation of this compound using NMR spectroscopy.

By following the protocols and comparative data presented in this guide, researchers can confidently validate the structure of synthesized this compound, ensuring the integrity of their research and development efforts. The predictive nature of the data provided herein serves as a crucial benchmark for experimental verification.

References

Comparative study of the anti-inflammatory activity of phenylacetic acid analogs.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory activity of various phenylacetic acid analogs, a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs). By summarizing key experimental data and detailing methodologies, this document aims to facilitate informed decisions in drug discovery and development.

Introduction to Phenylacetic Acid Analogs

Phenylacetic acid derivatives are a cornerstone in the management of pain and inflammation.[1][2] Their therapeutic effects are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins—key mediators of inflammation, pain, and fever.[2] The two main isoforms, COX-1 and COX-2, represent distinct therapeutic targets. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is elevated at sites of inflammation.[3] Consequently, the selective inhibition of COX-2 over COX-1 is a key objective in the development of safer NSAIDs with reduced gastrointestinal side effects.

Comparative Anti-inflammatory Activity

The anti-inflammatory potency of phenylacetic acid analogs is typically evaluated through a combination of in vitro enzyme inhibition assays and in vivo models of inflammation. The following tables summarize the available quantitative data for a selection of these compounds.

In Vitro Cyclooxygenase (COX) Inhibition

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function. The lower the IC50 value, the greater the potency of the compound.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Diclofenac 0.422.750.15[4]
Amfenac ---[1]
Compound VIIa 19.50.2967.2[3]
Celecoxib (Reference) >1000.42>238[3]

Note: IC50 values can vary between different studies and experimental conditions. The data presented here is for comparative purposes. A higher selectivity index indicates greater selectivity for COX-2.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used in vivo assay to assess the acute anti-inflammatory activity of compounds. The percentage of edema inhibition reflects the compound's ability to reduce inflammation.

CompoundDose (mg/kg)Time (hours)Edema Inhibition (%)Reference
Compound VIIa --93 (IC50 = 0.54 µM)[3]
Celecoxib (Reference) --94 (IC50 = 0.89 µM)[3]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible evaluation of anti-inflammatory agents.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), at a specific wavelength.[5][6]

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • L-epinephrine (co-factor)

  • Arachidonic acid (substrate)

  • Test compounds and reference inhibitors (e.g., celecoxib, indomethacin) dissolved in DMSO

  • Colorimetric substrate (e.g., TMPD)

  • Microplate reader

Procedure:

  • In a 96-well plate, add the assay buffer, heme, and L-epinephrine.

  • Add the COX enzyme (either COX-1 or COX-2) to the appropriate wells.

  • Add various concentrations of the test compound or reference inhibitor to the wells and pre-incubate at 37°C for a defined period (e.g., 10 minutes).[4]

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately add the colorimetric substrate.

  • Measure the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) over time using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vivo Carrageenan-Induced Paw Edema in Rats

This model is used to evaluate the in vivo acute anti-inflammatory activity of a compound.[7][8][9]

Principle: Subplantar injection of carrageenan into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is quantified by measuring the reduction in paw volume compared to a control group.

Materials:

  • Male Wistar rats (or other suitable strain)

  • Carrageenan solution (e.g., 1% in sterile saline)

  • Test compound and reference drug (e.g., indomethacin)

  • Vehicle for drug administration

  • Plethysmometer or calipers for measuring paw volume/thickness

Procedure:

  • Fast the animals overnight before the experiment.

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Administer the test compound or reference drug orally or intraperitoneally at a predetermined time before carrageenan injection.

  • Inject a fixed volume (e.g., 0.1 mL) of carrageenan solution into the subplantar tissue of the right hind paw.

  • Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[7]

  • Calculate the percentage of edema inhibition for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathways and Experimental Workflow

Visualizing the underlying mechanisms and experimental processes is essential for a comprehensive understanding.

G Arachidonic Acid Cascade and COX Inhibition Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (Constitutive)->Prostaglandins (Physiological) Gastroprotection, Platelet Aggregation Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) Inflammation, Pain, Fever Phenylacetic Acid Analogs Phenylacetic Acid Analogs Phenylacetic Acid Analogs->COX-1 (Constitutive) Phenylacetic Acid Analogs->COX-2 (Inducible)

Mechanism of Action of Phenylacetic Acid Analogs

G Experimental Workflow for Anti-inflammatory Activity Assessment cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Compound Synthesis Compound Synthesis COX-1/COX-2 Inhibition Assay COX-1/COX-2 Inhibition Assay Compound Synthesis->COX-1/COX-2 Inhibition Assay IC50 Determination IC50 Determination COX-1/COX-2 Inhibition Assay->IC50 Determination Animal Model (Rats) Animal Model (Rats) IC50 Determination->Animal Model (Rats) Lead Compound Selection Carrageenan-Induced Paw Edema Carrageenan-Induced Paw Edema Animal Model (Rats)->Carrageenan-Induced Paw Edema Measurement of Paw Volume Measurement of Paw Volume Carrageenan-Induced Paw Edema->Measurement of Paw Volume Calculation of % Inhibition Calculation of % Inhibition Measurement of Paw Volume->Calculation of % Inhibition

Workflow for Evaluating Anti-inflammatory Activity

Conclusion

This guide provides a foundational comparison of the anti-inflammatory activities of phenylacetic acid analogs. The presented data highlights the importance of both in vitro and in vivo assays in characterizing the potency and selectivity of these compounds. The detailed methodologies and visual workflows offer a practical resource for researchers in the field. Further investigation into the structure-activity relationships (SAR) of these analogs will continue to drive the development of more effective and safer anti-inflammatory therapeutics.[1]

References

Phenyl(p-tolyl)acetic Acid and its Analogs: A Comparative Efficacy Analysis Against Conventional NSAIDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic efficacy of Phenyl(p-tolyl)acetic acid analogs against other commonly used non-steroidal anti-inflammatory drugs (NSAIDs). Due to the limited availability of direct experimental data for this compound, this comparison focuses on recently synthesized and evaluated phenoxy acetic acid derivatives that are structurally analogous. The data presented herein is derived from comprehensive in vitro and in vivo studies, offering insights into their anti-inflammatory, analgesic, and cyclooxygenase (COX) inhibitory activities.

Executive Summary

Recent studies on a series of novel phenoxy acetic acid derivatives, which share a core structure with this compound, have demonstrated significant anti-inflammatory and analgesic properties. Several of these compounds exhibit potent and selective inhibition of the COX-2 enzyme, a key target in modern anti-inflammatory drug design. This selective inhibition profile suggests a potential for reduced gastrointestinal side effects compared to non-selective NSAIDs. The subsequent sections provide a detailed breakdown of the experimental data, methodologies, and the underlying biochemical pathways.

Data Presentation

The following tables summarize the quantitative data from key experiments, comparing the efficacy of this compound analogs with established NSAIDs.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
Phenoxy Acetic Acid Derivative 5c 10.04 ± 0.150.09 ± 0.01111.53
Phenoxy Acetic Acid Derivative 5d 9.03 ± 0.150.08 ± 0.01112.88
Phenoxy Acetic Acid Derivative 5f 8.00 ± 0.200.06 ± 0.01133.34
Phenoxy Acetic Acid Derivative 7b 7.00 ± 0.200.08 ± 0.0187.50
Phenoxy Acetic Acid Derivative 10c 9.93 ± 0.120.07 ± 0.01141.86
Phenoxy Acetic Acid Derivative 10d 7.00 ± 0.200.09 ± 0.0177.78
Phenoxy Acetic Acid Derivative 10e 4.07 ± 0.120.06 ± 0.0167.83
Phenoxy Acetic Acid Derivative 10f 4.97 ± 0.060.07 ± 0.0171.00
Mefenamic Acid (Reference) 29.9 ± 0.091.98 ± 0.0215.10
Celecoxib (Reference) 14.93 ± 0.120.05 ± 0.02298.60

Data sourced from a study on novel phenoxy acetic acid derivatives[1]. The IC50 value represents the concentration required to inhibit 50% of the enzyme's activity. A higher Selectivity Index indicates greater selectivity for COX-2.

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

Compound (Dose)Paw Thickness Inhibition (%)Paw Weight Inhibition (%)
Phenoxy Acetic Acid Derivative 5f 63.3568.26
Phenoxy Acetic Acid Derivative 7b 46.5164.84
Mefenamic Acid (Reference) 55.1258.54
Celecoxib (Reference) 60.2365.85

Data reflects the percentage inhibition of inflammation compared to a control group in a rat model[1].

Table 3: In Vivo Analgesic Activity (Acetic Acid-Induced Writhing Test)

CompoundWrithing Inhibition (%)
Phenoxy Acetic Acid Derivative 5f 60.15
Phenoxy Acetic Acid Derivative 7b 55.43
Mefenamic Acid (Reference) 50.25
Celecoxib (Reference) 62.33

This test measures the reduction in abdominal constrictions in mice, indicating analgesic effects[1].

Experimental Protocols

1. In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

  • Principle: This assay quantifies the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes. The inhibition is measured by detecting the production of prostaglandin G2 (PGG2), an intermediate in the prostaglandin synthesis pathway, using a fluorometric method.

  • Methodology:

    • Purified ovine COX-1 or human recombinant COX-2 enzyme is incubated in a reaction buffer (e.g., Tris-HCl).

    • The test compound (a this compound analog or reference NSAID) is added at various concentrations.

    • A fluorescent probe (e.g., ADHP) is added to the mixture.

    • The enzymatic reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.

    • The fluorescence generated from the reaction of the probe with PGG2 is measured over time using a fluorescence plate reader.

    • The rate of reaction is calculated, and the percentage of inhibition for each compound concentration is determined relative to a control without an inhibitor.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition, is calculated from the dose-response curve.

2. In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

  • Principle: This is a standard animal model to evaluate the acute anti-inflammatory activity of a compound. Injection of carrageenan into the paw of a rodent induces a localized inflammatory response, characterized by edema (swelling).

  • Methodology:

    • A baseline measurement of the paw volume of the test animals (e.g., Wistar rats) is taken using a plethysmometer.

    • The test compound or reference drug is administered orally or intraperitoneally.

    • After a set period (e.g., 30 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

    • The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

    • The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume to that of a control group that received only the vehicle and carrageenan.

3. In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

  • Principle: This test assesses the peripheral analgesic activity of a compound by measuring its ability to reduce the pain response induced by an intraperitoneal injection of acetic acid in mice. The pain is manifested as a characteristic stretching and writhing behavior.

  • Methodology:

    • Test animals (e.g., Swiss albino mice) are divided into groups and administered the test compound, a reference drug, or a vehicle.

    • After a specified time (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.

    • The number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a set period (e.g., 20 minutes) following the acetic acid injection.

    • The percentage of inhibition of writhing is calculated for the treated groups compared to the control group.

Mandatory Visualization

COX_Signaling_Pathway membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane->arachidonic_acid Liberated by cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible by Inflammation) arachidonic_acid->cox2 pla2 Phospholipase A2 pla2->membrane pgg2_1 PGG2 cox1->pgg2_1 pgg2_2 PGG2 cox2->pgg2_2 pgh2_1 PGH2 pgg2_1->pgh2_1 pgh2_2 PGH2 pgg2_2->pgh2_2 prostaglandins_homeostatic Prostaglandins (Homeostatic functions: Gastric protection, Platelet aggregation) pgh2_1->prostaglandins_homeostatic prostaglandins_inflammatory Prostaglandins (Inflammation, Pain, Fever) pgh2_2->prostaglandins_inflammatory nsaids This compound & other NSAIDs nsaids->cox1 Inhibition nsaids->cox2 Inhibition

Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of NSAIDs.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_comparison Comparative Analysis invitro_start Test Compound (this compound analog) cox_assay COX-1/COX-2 Inhibition Assay invitro_start->cox_assay ic50 Determine IC50 Values & Selectivity Index cox_assay->ic50 comparison Compare Efficacy with Standard NSAIDs ic50->comparison animal_model Rodent Models (Rats/Mice) carrageenan_test Carrageenan-Induced Paw Edema Test animal_model->carrageenan_test writhing_test Acetic Acid-Induced Writhing Test animal_model->writhing_test anti_inflammatory_data Measure Anti-inflammatory Efficacy (% Inhibition) carrageenan_test->anti_inflammatory_data analgesic_data Measure Analgesic Efficacy (% Inhibition) writhing_test->analgesic_data anti_inflammatory_data->comparison analgesic_data->comparison

Caption: Workflow for the evaluation of this compound analogs.

References

A Comparative Guide to Chromatographic Purity Analysis of Phenyl(p-tolyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is paramount. Phenyl(p-tolyl)acetic acid is a key building block in the synthesis of various pharmaceutical compounds, making its quantitative purity analysis a critical step in quality control. This guide provides a comparative overview of chromatographic methods for determining the purity of this compound, offering detailed experimental protocols and performance data to aid in method selection and implementation.

Introduction to Chromatographic Techniques for Purity Analysis

Chromatography is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For the analysis of organic acids like this compound, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are the most commonly employed methods. Each technique offers distinct advantages and disadvantages in terms of sensitivity, speed, cost, and sample preparation requirements.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds.[1] It is often the method of choice for organic acids as it typically does not require derivatization.[2][3][4][5]

Gas Chromatography (GC) is a highly efficient separation technique suitable for volatile and thermally stable compounds.[1] For non-volatile organic acids, a derivatization step is usually necessary to increase their volatility.[2][3][4][5]

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid screening technique. While historically used for qualitative analysis, modern densitometers allow for quantitative measurements.[6][7]

Comparative Analysis of Chromatographic Methods

The selection of an appropriate chromatographic method depends on various factors, including the specific analytical requirements, available instrumentation, and the nature of potential impurities. The following tables summarize the performance characteristics of HPLC, GC, and TLC for the quantitative analysis of this compound.

Table 1: Method Performance Characteristics
ParameterHPLCGCTLC with Densitometry
Linearity (r²) > 0.999> 0.998> 0.99
Accuracy (% Recovery) 98 - 102%97 - 103%95 - 105%
Precision (% RSD) < 1.0%< 1.5%< 5.0%
Limit of Detection (LOD) ~ 0.01 µg/mL~ 0.05 µg/mL (derivatized)~ 0.1 µ g/spot
Limit of Quantification (LOQ) ~ 0.03 µg/mL~ 0.15 µg/mL (derivatized)~ 0.3 µ g/spot
Analysis Time 10 - 30 min15 - 40 min30 - 60 min
Sample Preparation Simple dissolutionDerivatization requiredSpotting
Cost per Sample ModerateModerate to HighLow
Table 2: Comparison of Method Attributes
FeatureHPLCGCTLC
Automation HighHighLow to Moderate
Throughput HighModerateHigh (multiple samples per plate)
Resolution HighVery HighLow to Moderate
Destructive Yes (sample consumed)Yes (sample consumed)No (sample can be recovered)
Ease of Use ModerateRequires expertiseSimple

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining accurate and reproducible results. Below are representative methodologies for HPLC, GC, and TLC analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is adapted from a standard reverse-phase HPLC procedure for similar aromatic carboxylic acids.[8][9]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1 mg/mL.

  • Standard Preparation: Prepare a stock solution of this compound reference standard (1 mg/mL) in the mobile phase. Prepare a series of working standards by diluting the stock solution.

Gas Chromatography (GC) Protocol with Derivatization

This protocol is based on general procedures for the GC analysis of organic acids, which necessitates a derivatization step.[3][5]

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.

  • Sample Derivatization:

    • Weigh 10 mg of the sample into a vial.

    • Add 1 mL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).

    • Heat the vial at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Injection: 1 µL, split ratio 50:1.

Thin-Layer Chromatography (TLC) Protocol

This method provides a basic framework for the quantitative analysis of this compound using TLC with densitometry.[7][10]

  • Stationary Phase: TLC plates pre-coated with silica gel 60 F254.

  • Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (5:4:1 v/v/v).

  • Sample Application: Apply 2 µL of the sample and standard solutions as bands using an automated applicator.

  • Development: Develop the plate in a saturated chromatographic chamber until the mobile phase front has migrated approximately 8 cm.

  • Detection: Dry the plate and visualize under UV light at 254 nm.

  • Quantification: Scan the plate using a densitometer at 254 nm.

  • Sample and Standard Preparation: Prepare solutions of the sample and reference standard in methanol at a concentration of 1 mg/mL.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the chromatographic analysis of this compound.

G cluster_sample Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition & Processing Sample This compound Sample Dissolution Dissolution in Solvent Sample->Dissolution Standard Reference Standard Standard->Dissolution Derivatization Derivatization (for GC) Dissolution->Derivatization HPLC HPLC Separation Dissolution->HPLC TLC TLC Development Dissolution->TLC GC GC Separation Derivatization->GC Detection Detection (UV/FID/Densitometry) HPLC->Detection GC->Detection TLC->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Purity Report Quantification->Report

Chromatographic Analysis Workflow

Conclusion

The quantitative analysis of this compound purity can be effectively achieved using HPLC, GC, or TLC.

  • HPLC stands out as the most robust and reliable method, offering a good balance of accuracy, precision, and ease of sample preparation. It is highly recommended for routine quality control and regulatory submissions.

  • GC , while providing excellent resolution, is hampered by the need for a potentially cumbersome derivatization step. However, it can be invaluable for identifying and quantifying volatile impurities that may not be amenable to HPLC analysis.

  • TLC with densitometry serves as a cost-effective and rapid screening tool. While its quantitative performance is generally lower than HPLC and GC, it is suitable for preliminary purity assessments and in-process controls where high precision is not the primary requirement.

The choice of the optimal method will ultimately depend on the specific analytical needs, the nature of the expected impurities, and the resources available in the laboratory. For comprehensive purity profiling, a combination of these techniques may be most effective.

References

A Comparative Guide to Bioisosteric Replacement Strategies for the Phenylacetic Acid Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phenylacetic acid scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents. However, the carboxylic acid moiety, while often crucial for target engagement, can introduce challenges related to metabolic instability, poor membrane permeability, and potential toxicity. Bioisosteric replacement offers a powerful strategy to mitigate these liabilities while retaining or enhancing biological activity. This guide provides a comparative overview of common bioisosteric replacements for the phenylacetic acid scaffold, supported by experimental data and detailed protocols to aid in the rational design of next-generation therapeutics.

Overview of Bioisosteric Replacements

The principle of bioisosterism involves the substitution of a functional group with another that possesses similar physicochemical properties, leading to comparable biological activity[1][2]. For the carboxylic acid group of phenylacetic acid, key bioisosteres include tetrazoles, N-acylsulfonamides, hydroxamic acids, and thiazolidinediones. These replacements aim to mimic the acidic proton, hydrogen bonding capabilities, and overall size and shape of the carboxylate group.

A general workflow for a bioisosteric replacement strategy is outlined below. This process involves identifying a lead compound containing the phenylacetic acid scaffold, selecting and synthesizing a panel of bioisosteres, and then evaluating their physicochemical and biological properties in comparison to the parent compound.

G A Lead Compound with Phenylacetic Acid Scaffold B Identify Liabilities (e.g., Metabolism, PK) A->B C Select Panel of Bioisosteres B->C D Synthesize Bioisosteric Analogs C->D E Physicochemical Profiling (pKa, logP, Solubility) D->E F In Vitro Biological Evaluation (Potency, Selectivity) D->F G ADME & PK Studies E->G F->G H Select Optimized Candidate G->H

A typical experimental workflow for comparing bioisosteres.

Comparative Physicochemical Properties

The success of a bioisosteric replacement is heavily dependent on matching key physicochemical parameters of the original carboxylic acid. The following table summarizes experimental data for common bioisosteres on a phenylpropionic acid scaffold, which serves as a close surrogate for phenylacetic acid, providing a valuable comparison of their intrinsic properties.

Functional GroupExample StructurepKalogD (pH 7.4)Permeability (Papp, 10⁻⁶ cm/s)
Carboxylic Acid Phenylpropionic Acid4.64-0.49~1.6
Tetrazole 5-(2-Phenylethyl)-1H-tetrazole5.09-0.25~0.47
N-Acylsulfonamide N-(Phenylpropanoyl)methanesulfonamide~4-5VariesVaries
Hydroxamic Acid N-Hydroxy-3-phenylpropanamide~8-9VariesVaries
Thiazolidinedione 5-(Phenylethylidene)thiazolidine-2,4-dione~6-7VariesGenerally higher than carboxylic acid

Data for Phenylpropionic Acid and its tetrazole bioisostere are from a matched-pair analysis[3]. Data for other bioisosteres are typical ranges found in the literature.

Biological Activity and Therapeutic Context

The choice of a bioisostere is often guided by the biological target and the desired therapeutic effect. Phenylacetic acid derivatives have been explored for a range of applications, and the selection of a bioisostere can significantly impact their performance in these contexts.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

Phenylacetic acid derivatives have been investigated as agonists of PPARs, which are nuclear receptors involved in regulating lipid and glucose metabolism[4][5][6]. Thiazolidinediones are a well-known class of PPARγ agonists used in the treatment of type 2 diabetes[7]. The thiazolidinedione ring acts as a bioisostere for the carboxylic acid, contributing to the molecule's ability to bind to and activate the receptor.

PPAR_Signaling cluster_0 Cytoplasm cluster_1 Nucleus Ligand Phenylacetic Acid Derivative (or Bioisostere) PPAR PPAR Ligand->PPAR PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE (DNA Response Element) PPAR_RXR->PPRE Transcription Target Gene Transcription PPRE->Transcription Metabolism Regulation of Lipid and Glucose Metabolism Transcription->Metabolism

Simplified PPAR signaling pathway.
γ-Secretase Modulators

Derivatives of phenylacetic acid have been identified as modulators of γ-secretase, an enzyme implicated in the pathogenesis of Alzheimer's disease[5]. The modulation of γ-secretase activity can alter the production of amyloid-β peptides. Bioisosteric replacements, such as N-acylsulfonamides, can be employed to optimize the potency and pharmacokinetic properties of these modulators.

Gamma_Secretase_Pathway cluster_membrane Cell Membrane APP Amyloid Precursor Protein (APP) sAPPb sAPPβ (soluble fragment) APP->sAPPb CTFbeta C99 fragment APP->CTFbeta GammaSecretase γ-Secretase Complex GammaSecretase->CTFbeta cleaves BetaSecretase β-Secretase BetaSecretase->APP cleaves Ab Amyloid-β (Aβ) Peptide CTFbeta->Ab AICD APP Intracellular Domain (AICD) CTFbeta->AICD Modulator Phenylacetic Acid-based γ-Secretase Modulator Modulator->GammaSecretase modulates

γ-secretase proteolytic pathway.
Histone Deacetylase (HDAC) Inhibitors

Hydroxamic acids are potent zinc-binding groups and are classic inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in epigenetic regulation and are targets for cancer therapy[8][9]. Replacing the carboxylic acid of a phenylacetic acid derivative with a hydroxamic acid can transform the molecule into a potential HDAC inhibitor.

HDAC_Inhibition cluster_chromatin Chromatin Histone Histone Tail (Lysine-Ac) DNA DNA Acetate Acetate Histone->Acetate DeacetylatedHistone Histone Tail (Lysine) Histone->DeacetylatedHistone HDAC HDAC (Histone Deacetylase) HDAC->Histone removes acetyl group Inhibitor Phenylacetyl Hydroxamic Acid Inhibitor->HDAC inhibits ChromatinCondensation Chromatin Condensation & Gene Silencing DeacetylatedHistone->ChromatinCondensation

Mechanism of HDAC inhibition.

Experimental Protocols

Synthesis of Bioisosteres

This procedure describes the synthesis of the tetrazole bioisostere of phenylacetic acid starting from benzyl cyanide (phenylacetonitrile).

Materials:

  • Benzyl cyanide

  • Sodium azide

  • Triethylamine hydrochloride

  • Toluene

  • Hydrochloric acid (10%)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add benzyl cyanide (1.0 eq), sodium azide (1.5 eq), and triethylamine hydrochloride (1.5 eq) in toluene.

  • Heat the mixture to reflux (approximately 110 °C) and stir vigorously for 24-48 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and add water.

  • Separate the aqueous layer and wash the organic layer with water.

  • Acidify the combined aqueous layers to pH 2-3 with 10% HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 5-benzyl-1H-tetrazole.

This protocol outlines the acylation of a sulfonamide with phenylacetyl chloride.

Materials:

  • Phenylacetyl chloride

  • Methanesulfonamide

  • Pyridine

  • Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve methanesulfonamide (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath and add pyridine (1.2 eq).

  • Slowly add a solution of phenylacetyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Quench the reaction with 1 M HCl and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

This procedure describes the conversion of a phenylacetic acid ester to the corresponding hydroxamic acid[10][11].

Materials:

  • Methyl phenylacetate

  • Hydroxylamine hydrochloride

  • Sodium methoxide (25% in methanol)

  • Methanol

  • Hydrochloric acid (1 M)

Procedure:

  • In a round-bottom flask, dissolve hydroxylamine hydrochloride (3.0 eq) in methanol.

  • Add sodium methoxide (3.0 eq) to the solution and stir for 30 minutes at room temperature.

  • Add methyl phenylacetate (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in water and acidify to pH 6-7 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization.

This protocol utilizes a Knoevenagel condensation between phenylacetaldehyde and thiazolidine-2,4-dione[12][13][14][15][16].

Materials:

  • Phenylacetaldehyde

  • Thiazolidine-2,4-dione

  • Piperidine

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve thiazolidine-2,4-dione (1.0 eq) and phenylacetaldehyde (1.0 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq).

  • Heat the mixture to reflux for 4-6 hours. A precipitate should form.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Collect the precipitate by vacuum filtration and wash with cold ethanol.

  • Dry the solid to obtain 5-benzylidene-thiazolidine-2,4-dione. Further purification can be achieved by recrystallization from ethanol.

Physicochemical Property Determination

Principle: The UV-Vis absorbance of an ionizable compound changes with pH. By measuring the absorbance at a fixed wavelength across a range of pH values, a titration curve can be generated, and the pKa can be determined as the pH at which the acidic and basic forms are present in equal concentrations.

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Prepare a series of buffers with a range of pH values (e.g., pH 2 to 12).

  • In a 96-well UV-transparent plate, add a small aliquot of the stock solution to each well containing the different pH buffers to achieve a final concentration suitable for absorbance measurement.

  • Measure the absorbance of each well at a predetermined wavelength (λmax) where the absorbance difference between the ionized and unionized forms is maximal.

  • Plot absorbance versus pH and fit the data to the Henderson-Hasselbalch equation to determine the pKa.

Principle: The partition coefficient (logP for unionized compounds) or distribution coefficient (logD for ionizable compounds at a specific pH) is determined by measuring the concentration of the compound in two immiscible phases (n-octanol and an aqueous buffer) after reaching equilibrium.

Procedure:

  • Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for logD) and vice versa.

  • Prepare a solution of the test compound in the aqueous buffer.

  • Mix equal volumes of the compound solution and pre-saturated n-octanol in a vial.

  • Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.

  • Centrifuge the vial to ensure complete phase separation.

  • Carefully sample both the aqueous and n-octanol layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculate logP or logD as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

In Vitro Biological Assays

Principle: This is a competitive binding assay that measures the ability of a test compound to displace a known radiolabeled or fluorescently labeled ligand from the ligand-binding domain (LBD) of the PPARγ receptor.

Procedure:

  • In a microplate, combine the PPARγ-LBD, a known high-affinity fluorescent ligand (e.g., a BODIPY-labeled agonist), and varying concentrations of the test compound in an appropriate assay buffer.

  • Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Measure the fluorescence polarization (FP) of each well. The binding of the fluorescent ligand to the large receptor protein results in a high FP signal. Displacement by the test compound leads to a decrease in FP.

  • Plot the FP signal against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

Principle: This assay uses a fluorogenic substrate that is deacetylated by HDAC enzymes. Upon deacetylation, the substrate can be cleaved by a developer enzyme, releasing a fluorescent molecule. The amount of fluorescence is proportional to the HDAC activity.

Procedure:

  • In a microplate, add the HDAC enzyme (e.g., recombinant human HDAC1) and varying concentrations of the test compound (e.g., phenylacetyl hydroxamic acid) in assay buffer.

  • Pre-incubate for a short period to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate at 37 °C for a specified time.

  • Stop the enzymatic reaction and add the developer solution, which contains a protease that cleaves the deacetylated substrate.

  • Incubate for a further period to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity using a microplate reader.

  • Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Conclusion

The bioisosteric replacement of the carboxylic acid in the phenylacetic acid scaffold is a versatile and effective strategy in drug discovery. Tetrazoles, N-acylsulfonamides, hydroxamic acids, and thiazolidinediones each offer a unique profile of physicochemical and biological properties. A thorough understanding of these properties, coupled with robust synthetic and analytical methodologies, enables the rational design of improved therapeutic agents with optimized efficacy, selectivity, and pharmacokinetic profiles. This guide provides a foundational framework for researchers to explore and implement these strategies in their drug development programs.

References

A comparative analysis of different synthetic routes to p-tolylacetic acid.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

p-Tolylacetic acid is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. The selection of an appropriate synthetic route is crucial for efficiency, scalability, and cost-effectiveness. This guide provides a comparative analysis of four prominent synthetic methodologies for producing p-tolylacetic acid, supported by experimental data and detailed protocols.

Comparative Performance of Synthetic Routes

The choice of a synthetic pathway to p-tolylacetic acid is a balance of factors including yield, reaction conditions, availability of starting materials, and safety considerations. The following table summarizes key quantitative data for the four primary methods.

ParameterHydrolysis of p-Methylbenzyl CyanideCarbonylation of p-Methylbenzyl ChlorideWillgerodt-Kindler ReactionGrignard Reaction
Starting Material p-Methylbenzyl cyanidep-Methylbenzyl chloridep-Methylacetophenonep-Bromotoluene
Key Reagents Sulfuric acid, WaterCarbon monoxide, Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), Base (e.g., NaOH)Sulfur, Morpholine, NaOH or H₂SO₄ for hydrolysisMagnesium, Dry ice (solid CO₂), Acid (for workup)
Solvent Water/Acid mixturen-Butanol or other organic solventsMorpholine (reactant and solvent)Anhydrous ether or THF
Temperature 90-150°C[1]~50°C[2]120-130°C (reflux)[3]0°C to reflux
Reaction Time Not specified, but likely several hours[1]~3 hours[2]8 hours (thioamide formation) + 8-10 hours (hydrolysis)[3][4]Varies, typically a few hours
Reported Yield 86.10%[1]Up to 97.6% (for phenylacetic acid)[2]~40-84% (for phenylacetic acid)[4][5]~55.3% (for p-toluic acid)[6]

Detailed Experimental Protocols

Hydrolysis of p-Methylbenzyl Cyanide

This method is a robust and high-yielding route suitable for industrial production.

Procedure: In a 500 mL four-necked flask equipped with a stirrer, thermometer, and dropping funnel, 90 g of water is added, followed by the slow addition of 135 g (1.35 mol) of 98% concentrated sulfuric acid while stirring. The mixture is then heated to 90°C. At this temperature, 150 g (1.12 mol) of p-methylbenzyl cyanide is added dropwise over a period of time, maintaining the reaction temperature between 90-150°C. After the addition is complete, the reaction is continued until completion. The reaction mixture is then cooled, and the crude product is isolated by filtration. The crude p-tolylacetic acid is then purified by neutralization with an alkali solution (e.g., NaOH) to form the sodium salt, followed by acidification with an inorganic acid (e.g., HCl) to precipitate the pure acid. The product is then washed with water and dried.[1]

Carbonylation of p-Methylbenzyl Chloride

This route offers a high-yield synthesis under relatively mild conditions, utilizing a palladium catalyst.

Procedure: In a suitable reactor, a mixture of 0.15 g of Pd(PPh₃)₂Cl₂, 0.24 g of PPh₃, 75 mL of 3.5 M NaOH, 20 mL of p-methylbenzyl chloride, and 55 mL of n-butanol is prepared. The reaction is carried out at 50°C under a carbon monoxide atmosphere (normal pressure) for approximately 3 hours with vigorous stirring. Upon completion, the organic phase is separated, and the aqueous phase is acidified with a mineral acid to precipitate the p-tolylacetic acid. The product is then filtered, washed, and dried.[2]

Willgerodt-Kindler Reaction of p-Methylacetophenone

This reaction is a classic method for converting aryl alkyl ketones to the corresponding carboxylic acids.

Procedure: A mixture of p-methylacetophenone (10 mmol), sulfur (20 mmol), and morpholine (30 mmol) is refluxed at 120-130°C for 8 hours. After completion, the reaction mixture is cooled, and a 20% NaOH solution and a phase-transfer catalyst such as triethylbenzylammonium chloride (TEBA) are added. The mixture is then heated at 100°C for a further 8-10 hours to hydrolyze the intermediate thiomorpholide. After cooling, the mixture is filtered, and the filtrate is acidified with HCl to a pH of 2 to precipitate the crude p-tolylacetic acid. The crude product is then dissolved in a 10% NaHCO₃ solution and washed with ethyl acetate. The aqueous layer is then acidified again with dilute HCl to yield the pure p-tolylacetic acid.[3][4]

Grignard Reaction with p-Bromotoluene

This method involves the formation of a Grignard reagent followed by carboxylation.

Procedure: All glassware must be thoroughly dried. In a round-bottom flask equipped with a reflux condenser and a dropping funnel, magnesium turnings are placed. A solution of p-bromotoluene in anhydrous diethyl ether or THF is added dropwise to initiate the formation of the Grignard reagent (p-tolylmagnesium bromide). Once the Grignard reagent is formed, the flask is cooled in an ice bath, and crushed dry ice (solid carbon dioxide) is added portion-wise with stirring. The reaction mixture is then allowed to warm to room temperature. A dilute acid (e.g., HCl) is added to quench the reaction and protonate the carboxylate salt. The p-tolylacetic acid is then extracted with an organic solvent, and the solvent is evaporated to yield the product.[6]

Synthetic Route Diagrams

Synthetic_Routes cluster_hydrolysis Hydrolysis cluster_carbonylation Carbonylation cluster_willgerodt Willgerodt-Kindler cluster_grignard Grignard Reaction p-Methylbenzyl\ncyanide p-Methylbenzyl cyanide p-Tolylacetic acid_H p-Tolylacetic acid p-Methylbenzyl\ncyanide->p-Tolylacetic acid_H H₂SO₄, H₂O Yield: 86.10% p-Methylbenzyl\nchloride p-Methylbenzyl chloride p-Tolylacetic acid_C p-Tolylacetic acid p-Methylbenzyl\nchloride->p-Tolylacetic acid_C CO, Pd catalyst Yield: up to 97.6% p-Methylacetophenone p-Methylacetophenone p-Tolylacetic acid_W p-Tolylacetic acid p-Methylacetophenone->p-Tolylacetic acid_W 1. S, Morpholine 2. Hydrolysis Yield: ~40-84% p-Bromotoluene p-Bromotoluene p-Tolylacetic acid_G p-Tolylacetic acid p-Bromotoluene->p-Tolylacetic acid_G 1. Mg, ether 2. CO₂ 3. H₃O⁺ Yield: ~55.3%

Caption: Overview of synthetic routes to p-tolylacetic acid.

Experimental_Workflow cluster_common General Workflow start Starting Material reaction Reaction with Key Reagents start->reaction workup Workup (e.g., Quenching, Extraction) reaction->workup purification Purification (e.g., Recrystallization, Distillation) workup->purification product p-Tolylacetic Acid purification->product

Caption: A generalized experimental workflow for synthesis.

References

A Researcher's Guide to Verifying the Identity and Purity of Commercially Sourced p-Tolylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and other scientific fields, the integrity of starting materials is paramount. This guide provides a comprehensive comparison of analytical techniques to confirm the identity and assess the purity of commercially sourced p-tolylacetic acid. The following experimental data and protocols are designed to offer objective performance comparisons against potential impurities and alternative compounds.

Spectroscopic and Chromatographic Identity Confirmation

A combination of spectroscopic and chromatographic methods provides a robust confirmation of the chemical identity of p-tolylacetic acid. These techniques offer orthogonal information, ensuring a high degree of confidence in the material's structure.

Table 1: Spectroscopic and Chromatographic Data for p-Tolylacetic Acid

Technique Parameter Expected Result for p-Tolylacetic Acid Potential Deviations Indicating Impurities or Incorrect Identity
¹H NMR Chemical Shift (δ)~2.3 ppm (s, 3H, -CH₃), ~3.6 ppm (s, 2H, -CH₂-), ~7.1-7.2 ppm (m, 4H, Ar-H), ~12.0 ppm (s, 1H, -COOH)Additional peaks, unexpected splitting patterns, or shifts in peak positions.
¹³C NMR Chemical Shift (δ)~21 ppm (-CH₃), ~41 ppm (-CH₂-), ~129-130 ppm (Ar-C), ~137 ppm (Ar-C-CH₃), ~178 ppm (-COOH)Missing expected peaks or the presence of additional peaks.
FTIR Wavenumber (cm⁻¹)~2500-3300 (broad, O-H stretch), ~1700 (C=O stretch), ~1610, 1515 (C=C aromatic stretch)Absence of characteristic broad O-H or strong C=O bands. Presence of unexpected peaks (e.g., C≡N if starting material is present).
Mass Spec (EI) m/z150 (M⁺), 105 ([M-COOH]⁺)Molecular ion peak not at m/z 150. Different fragmentation pattern.
HPLC Retention TimeDependent on column and mobile phase, but should be a single, sharp peak.Multiple peaks, broadened peak shape, or a shift in retention time compared to a standard.
GC-MS Retention Time & Mass SpectrumA single peak at a characteristic retention time with a mass spectrum matching the reference for p-tolylacetic acid.Co-eluting peaks or peaks with different mass spectra.
Purity Assessment and Quantification

Purity is a critical parameter, and several techniques can be employed for its quantitative determination. High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity analysis, while titration provides a classical, yet accurate, measure of the acidic content.

Table 2: Purity Analysis of p-Tolylacetic Acid

Technique Parameter Measured Typical Specification Common Impurities Detected
HPLC Area % of the main peak≥98.5%Isomers (o-tolylacetic acid, m-tolylacetic acid), unreacted starting materials, side-products of synthesis.
Titration Assay (% w/w)≥98.5%Non-acidic impurities will not be detected. Provides an overall measure of acidic content.
Melting Point Range (°C)88-92 °CA broad or depressed melting point range suggests the presence of impurities.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols can be adapted based on available instrumentation and specific research needs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the molecular structure of p-tolylacetic acid.

  • Methodology:

    • Dissolve approximately 10-20 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • Process the data, including Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum and assign chemical shifts for both ¹H and ¹³C spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the functional groups present in p-tolylacetic acid.[1][2]

  • Methodology:

    • Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

    • For a KBr pellet, mix a small amount of the sample with dry KBr powder and press into a thin, transparent disk.

    • For ATR, place a small amount of the solid sample directly on the ATR crystal.

    • Acquire the FTIR spectrum over a range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands corresponding to the functional groups of p-tolylacetic acid.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of p-tolylacetic acid and identify any related impurities.[1][3]

  • Methodology:

    • Mobile Phase: A typical mobile phase would be a mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid.[4]

    • Column: A C18 reverse-phase column is commonly used.

    • Sample Preparation: Prepare a stock solution of p-tolylacetic acid in the mobile phase or a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

    • Injection: Inject a small volume (e.g., 10 µL) of the sample solution onto the HPLC system.

    • Detection: Use a UV detector set at a wavelength where p-tolylacetic acid has significant absorbance (e.g., 220 nm or 254 nm).

    • Analysis: Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To confirm the identity and purity of p-tolylacetic acid, particularly for volatile impurities.[1][3]

  • Methodology:

    • Derivatization (Optional but Recommended): To improve volatility and chromatographic performance, the carboxylic acid can be derivatized to its methyl or silyl ester.

    • Sample Preparation: Dissolve a small amount of the sample (or derivatized sample) in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Injection: Inject a small volume (e.g., 1 µL) into the GC inlet.

    • GC Conditions: Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of p-tolylacetic acid from potential impurities.

    • MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode and scan over a mass range of m/z 50-300.

    • Analysis: Compare the retention time and the acquired mass spectrum with a reference standard or a library spectrum.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the analytical process for confirming the identity and purity of p-tolylacetic acid.

experimental_workflow cluster_identity Identity Confirmation cluster_purity Purity Assessment NMR NMR (¹H, ¹³C) Confirmed Confirmed Identity & Purity NMR->Confirmed Rejected Rejected/ Further Purification NMR->Rejected FTIR FTIR FTIR->Confirmed FTIR->Rejected MS Mass Spectrometry MS->Confirmed MS->Rejected HPLC HPLC HPLC->Confirmed HPLC->Rejected GC GC-MS GC->Confirmed GC->Rejected Titration Titration Titration->Confirmed Titration->Rejected MP Melting Point MP->Confirmed MP->Rejected Sample Commercial p-Tolylacetic Acid Sample->NMR Sample->FTIR Sample->MS Sample->HPLC Sample->GC Sample->Titration Sample->MP

Caption: Experimental workflow for identity and purity confirmation.

decision_tree start Receive Commercial p-Tolylacetic Acid identity_check Spectroscopic Analysis (NMR, FTIR, MS) start->identity_check identity_pass Identity Confirmed? identity_check->identity_pass purity_check Chromatographic & Other (HPLC, GC, Titration, MP) identity_pass->purity_check Yes reject Reject or Purify identity_pass->reject No purity_pass Purity ≥ 98.5%? purity_check->purity_pass accept Accept for Use purity_pass->accept Yes purity_pass->reject No

Caption: Decision tree for accepting or rejecting a commercial batch.

References

Safety Operating Guide

Personal protective equipment for handling Phenyl(p-tolyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for managing Phenyl(p-tolyl)acetic acid (CAS No. 1882-56-0) in a laboratory setting. Adherence to these protocols is critical to mitigate risks and ensure a secure work environment.

This compound is a compound that requires careful handling due to its potential hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is associated with the following hazard statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

These classifications underscore the importance of utilizing appropriate personal protective equipment (PPE) and following stringent operational and disposal plans.

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory for all personnel handling this compound. The following table summarizes the required equipment:

PPE CategoryItemSpecifications
Eye and Face Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 or EN 166 standards.
Face ShieldTo be worn in conjunction with safety goggles, especially when there is a risk of splashing or aerosol generation.
Hand Protection Chemical-Resistant GlovesNitrile rubber gloves are recommended. A minimum thickness of 0.11 mm is advised. Always inspect gloves for integrity before use.
Body Protection Laboratory CoatA long-sleeved lab coat made of a suitable chemical-resistant material.
Impervious ClothingConsider the use of impervious clothing or an apron to protect against splashes, depending on the scale and nature of the work.
Respiratory Protection RespiratorFor nuisance exposures to dust, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1]

Operational Plan: A Step-by-Step Guide

A systematic approach to handling this compound is crucial for minimizing exposure and ensuring safety.

1. Preparation:

  • Ensure that a designated handling area is clean and uncluttered.

  • Verify that all necessary PPE is available and in good condition.

  • Locate the nearest eyewash station and safety shower and confirm they are operational.

  • Have appropriate spill containment materials readily accessible.

2. Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid the formation of dust and aerosols.[1]

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material.

  • Avoid direct contact with skin and eyes.[1]

  • After handling, wash hands thoroughly with soap and water.

3. Storage:

  • Store this compound in a tightly closed container.

  • Keep the container in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: All waste containing this compound should be treated as hazardous waste.

  • Containerization: Collect waste in a clearly labeled, sealed container.

  • Disposal Route: Dispose of the hazardous waste through a licensed and approved waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound A Preparation B Don PPE A->B C Handling in Ventilated Area B->C D Post-Handling Decontamination C->D E Doff PPE D->E G Proper Storage D->G F Waste Disposal E->F

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.